Epidermal Growth Factor Receptor Peptide (985-996)
Beschreibung
BenchChem offers high-quality Epidermal Growth Factor Receptor Peptide (985-996) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epidermal Growth Factor Receptor Peptide (985-996) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCIQWQBUPWRLJ-XJSWDNOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N13O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Epidermal Growth Factor Receptor Peptide (985-996)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs a multitude of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of various cancers. The C-terminal intracellular domain of EGFR contains several tyrosine residues that, upon autophosphorylation, serve as docking sites for downstream signaling proteins. This guide focuses on the specific peptide sequence corresponding to amino acids 985-996 of human EGFR (Sequence: DVVDADEYLIPQ), which encompasses the crucial Tyr992 autophosphorylation site. This peptide is a vital research tool for elucidating EGFR signal transduction and for screening potential therapeutic inhibitors. Its mechanism of action is centered on its role as a primary binding site for Phospholipase C-gamma1 (PLC-γ1), thereby initiating a distinct signaling cascade.
Core Mechanism of Action: The EGFR (985-996) / Tyr992 Locus
The canonical activation of EGFR begins with the binding of a ligand, such as Epidermal Growth Factor (EGF), to its extracellular domain. This induces receptor dimerization, which in turn stimulates the intrinsic tyrosine kinase activity of the intracellular domain, leading to the autophosphorylation of specific tyrosine residues on the C-terminal tail.[1][2]
The tyrosine residue at position 992 (Tyr992), located within the 985-996 sequence, is a key autophosphorylation site.[3][4] Once phosphorylated, this site functions as a high-affinity docking site for the Src Homology 2 (SH2) domains of Phospholipase C-gamma1 (PLC-γ1).[3][5] The binding of PLC-γ1 to the phosphorylated Tyr992 (pY992) is a critical event that recruits PLC-γ1 to the plasma membrane and facilitates its subsequent phosphorylation and activation by the EGFR kinase.[6][7]
Activated PLC-γ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), initiating downstream signaling cascades that influence cell proliferation and migration.[7] The Tyr992 site has also been identified as a minor binding site for the adaptor protein Shc.[8]
The synthetic EGFR (985-996) peptide is utilized in two primary capacities in research:
-
As a Substrate: The peptide serves as a specific substrate for the EGFR kinase in in-vitro kinase assays. This allows for the precise quantification of EGFR catalytic activity and is widely used in high-throughput screening of potential EGFR inhibitors.[9]
-
As a Competitive Inhibitor: By mimicking the pY992 docking site, a phosphorylated version of the peptide can be used to competitively inhibit the interaction between the activated EGFR and SH2 domain-containing proteins like PLC-γ1, thereby helping to isolate and study this specific signaling axis.[9]
Quantitative Data
Direct binding affinity (Kd) or inhibitory concentration (IC50) values for the isolated EGFR (985-996) peptide are not extensively reported in the literature. However, studies on the interaction between PLC-γ1 and the full-length EGFR provide critical quantitative context, demonstrating that the SH2 domains of PLC-γ1 are essential for its high-affinity interaction with the activated receptor. This underscores the significance of the Tyr992 site, which the peptide mimics.
| Parameter | Condition / Protein Construct | Value (Apparent Km / S0.5) | Significance |
| EGFR Phosphorylation of PLC-γ1 | PLC-γ1 construct with no SH2 domains | 110 µM | Demonstrates a low-affinity interaction without the SH2 domains.[5] |
| PLC-γ1 construct with one SH2 domain | 20 µM | Shows a significant increase in affinity with a single SH2 domain.[5] | |
| PLC-γ1 construct with two SH2 domains | 3-4 µM | Indicates a high-affinity interaction, highlighting the crucial role of the tandem SH2 domains in binding to the activated EGFR.[5] |
Key Experimental Protocols
The EGFR (985-996) peptide is frequently used as a substrate in in-vitro kinase assays to determine EGFR activity or screen for inhibitors.
Radiometric In-Vitro Kinase Assay for EGFR Activity
This protocol measures the incorporation of radio-labeled phosphate from [γ-³²P]ATP onto a peptide substrate.
Materials:
-
Recombinant active EGFR kinase domain
-
EGFR (985-996) peptide substrate (or similar poly Glu:Tyr peptide)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (or [³³P]ATP)
-
10 mM ATP Stock Solution
-
P81 Phosphocellulose paper
-
1% Phosphoric Acid Solution
-
Scintillation counter and fluid
Procedure:
-
Reaction Preparation: On ice, prepare a reaction mixture in a microcentrifuge tube. For a 25 µL final volume, add reagents in the following order:
-
Kinase Assay Buffer
-
Diluted active EGFR enzyme
-
Peptide substrate solution (e.g., final concentration of 200-800 µM)
-
ATP stock (non-radioactive) to achieve the desired final concentration (e.g., 10-50 µM)
-
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., 5 µCi per reaction).
-
Incubation: Incubate the reaction mixture in a water bath at 30°C for a set time (e.g., 10-20 minutes). The time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper strip.
-
Washing: Air dry the P81 strip and then wash it three times for 10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring. This removes unincorporated [γ-³²P]ATP.
-
Quantification: After the final wash, air dry the P81 strip. Place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
Workflow for EGFR Kinase Inhibitor Screening
This workflow outlines the process of using the EGFR (985-996) peptide as a substrate to screen for potential small molecule inhibitors.
Conclusion
The EGFR (985-996) peptide, containing the Tyr992 phosphorylation site, is a fundamentally important tool for cancer research and drug development. Its mechanism of action is centered on mimicking the docking site for PLC-γ1, a key downstream effector of EGFR signaling. Understanding this interaction provides a focused avenue for studying signal transduction and offers a validated platform for the discovery and characterization of novel EGFR-targeted therapeutics. The experimental protocols and quantitative data presented herein provide a technical foundation for researchers to effectively utilize this peptide in their investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high‐affinity binding site for SH2 domains of phospholipase C gamma. | The EMBO Journal [link.springer.com]
- 5. Presence of SH2 domains of phospholipase C gamma 1 enhances substrate phosphorylation by increasing the affinity toward the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rational design of EGFR dimerization-disrupting peptides: A new strategy to combat drug resistance in targeted lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Prediction of Src Homology 2 (SH2) Domain Binding Potentials Using a Fluorescence Polarization-derived c-Met, c-Kit, ErbB, and Androgen Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of EGFR Peptide Fragment 985-996 in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Within the intricate architecture of EGFR, specific domains and fragments play distinct roles in orchestrating its complex signaling network. This technical guide provides an in-depth exploration of the EGFR peptide fragment 985-996, a key region within the C-terminal tail of the receptor. This fragment exhibits a dual functionality, acting as both a substrate for EGFR's own kinase activity and as a crucial binding site for the cytoskeletal protein F-actin. Understanding the precise functions of this peptide is paramount for elucidating the nuanced mechanisms of EGFR signaling and for the development of novel targeted therapies.
Core Functions of EGFR Peptide Fragment 985-996
The EGFR 985-996 peptide fragment is a versatile tool in molecular and cellular biology, primarily utilized for two key purposes:
-
Substrate for EGFR Kinase Activity: This peptide sequence contains tyrosine residue 992, a known autophosphorylation site of EGFR.[1] Consequently, the synthetic 985-996 peptide serves as an excellent substrate in in vitro kinase assays.[2] These assays are instrumental in quantifying EGFR kinase activity and for high-throughput screening of potential EGFR inhibitors.[2] The phosphorylation of this peptide can be readily measured, providing a direct readout of enzyme activity.
-
Actin-Binding Domain: The 985-996 region of EGFR has been identified as a direct binding site for filamentous actin (F-actin).[2] This interaction is not merely structural; it plays a critical functional role in the intracellular trafficking and downregulation of the EGFR. By linking the receptor to the cytoskeleton, this domain facilitates the sorting of internalized EGFR to lysosomes for degradation, a crucial mechanism for terminating signal transduction.[3]
Role in Signal Transduction Pathways
The functional duality of the EGFR 985-996 fragment has significant implications for the modulation of downstream signal transduction. While the peptide itself is not a signaling molecule, its functions are integral to the proper regulation of major signaling cascades initiated by EGFR activation.
Upon ligand binding, EGFR dimerizes and autophosphorylates several tyrosine residues in its C-terminal tail, creating docking sites for adaptor proteins that activate downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K/Akt, and JNK pathways.[4] The 985-996 fragment influences these pathways primarily through its role in receptor downregulation.
Modulation of Signaling Duration and Intensity
The binding of the 985-996 domain to F-actin is a critical step in the endocytic sorting of EGFR to lysosomes for degradation.[3] Deletion or mutation of this actin-binding site has been shown to abrogate EGFR degradation, leading to prolonged receptor signaling.[3] This sustained signaling can have profound effects on downstream pathways:
-
MAPK/ERK Pathway: Prolonged EGFR activation due to impaired degradation can lead to sustained activation of the ERK pathway, which can promote uncontrolled cell proliferation.
-
PI3K/Akt Pathway: Similarly, the PI3K/Akt pathway, which is crucial for cell survival and proliferation, can remain aberrantly active when EGFR degradation is inhibited.
Therefore, the 985-996 fragment acts as a key regulator of the temporal dynamics of EGFR signaling, ensuring that the cellular response to growth factors is appropriately terminated.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. The EGF receptor is an actin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of EGFR's C-terminal Tail Peptide 985-996 in Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical mediator of cellular signaling, governing processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The C-terminal tail of EGFR is a hub of regulatory activity, and within it, the peptide sequence 985-996 (DVVDADADEYLIPQ) plays a pivotal role in the orchestration of phosphorylation-dependent signaling events. This technical guide provides an in-depth exploration of the function of this specific peptide in EGFR phosphorylation, offering a synthesis of key research findings, detailed experimental protocols, and a quantitative overview of the available data.
Core Concepts: The Significance of the 985-996 Peptide
The EGFR peptide 985-996 is a critical region within the C-terminal tail that harbors key amino acid residues, including Serine 991 (Ser991) and Tyrosine 992 (Tyr992), which are subject to phosphorylation. This post-translational modification is not a mere molecular switch but a nuanced mechanism that dictates downstream signaling cascades, receptor trafficking, and interactions with a host of cellular proteins.
Phosphorylation of Tyr992 is a well-documented event that creates a docking site for various SH2 domain-containing proteins, most notably Phospholipase C-gamma (PLCγ).[1] The recruitment and subsequent activation of PLCγ initiate a signaling cascade that leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately influencing intracellular calcium levels and activating Protein Kinase C (PKC).[2][3] Furthermore, the phosphorylation state of Tyr992 is dynamically regulated by phosphatases such as SHP2, which can dephosphorylate this site, thereby modulating the signaling output.[1]
The phosphorylation of Ser991 , often occurring in concert with other C-terminal modifications, is implicated in the intricate process of EGFR endocytosis and trafficking.[4][5] This regulation of receptor internalization is a crucial mechanism for attenuating or shaping the downstream signal, preventing uncontrolled cellular proliferation.
Quantitative Data on Phosphorylation
The phosphorylation of residues within the 985-996 region is a dynamic process influenced by various stimuli. The following tables summarize key quantitative findings from the literature.
| Residue | Stimulus | Cell Line | Fold Change in Phosphorylation | Reference |
| Tyr992 | Ionizing Radiation (IR) | CHO, A431 | ~2-fold (twice that of EGF) | [6] |
| Tyr992 | Sodium Vanadate | CHO, A431 | Up to 8-fold (basal level) | [6] |
| Tyr992 | SHP2 Mutant Expression | CHO | Up to 8-fold (basal level) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of molecules involved in EGFR signaling and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate the phosphorylation of the EGFR 985-996 peptide.
In Vitro EGFR Kinase Assay Using a Synthetic 985-996 Peptide
This assay measures the ability of active EGFR kinase to phosphorylate the synthetic 985-996 peptide.
Materials:
-
Synthetic EGFR peptide (985-996; DVVDADADEYLIPQ)
-
Recombinant active EGFR kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing γ-³²P-ATP for radiometric detection)
-
Phosphoric acid (for quenching the reaction)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the EGFR 985-996 peptide at the desired concentration in kinase reaction buffer.
-
Add the active EGFR kinase domain to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution (containing γ-³²P-ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quench solution, such as phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of ³²P incorporated into the peptide using a scintillation counter.
Immunoprecipitation of Phosphorylated EGFR
This protocol allows for the isolation of phosphorylated EGFR from cell lysates, which can then be analyzed for phosphorylation at specific sites within the 985-996 region.
Materials:
-
Cells expressing EGFR (e.g., A431)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EGFR antibody (recognizing the 985-996 region) or a pan-phosphotyrosine antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-phospho-Tyr992, anti-phospho-Ser991)
Procedure:
-
Culture and treat cells as required (e.g., with EGF stimulation).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Incubate the cleared lysate with the primary antibody (anti-EGFR or anti-phosphotyrosine) for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for phosphorylated residues within the 985-996 peptide.
Fluorescence Resonance Energy Transfer (FRET) Imaging of EGFR Phosphorylation
FRET microscopy can be used to visualize EGFR phosphorylation in live or fixed cells. This protocol describes a method using an antibody against the 985-996 domain.
Materials:
-
Cells expressing EGFR
-
Primary antibody against the EGFR 985-996 domain (e.g., clone F4) conjugated to a donor fluorophore (e.g., Cy3).
-
Primary antibody against phosphotyrosine (e.g., clone 4G10) conjugated to an acceptor fluorophore (e.g., Cy5).
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Treat cells as desired (e.g., with EGF).
-
Fix and permeabilize the cells.
-
Incubate the cells with the donor- and acceptor-labeled primary antibodies.
-
Wash the cells to remove unbound antibodies.
-
Image the cells using the FRET microscopy setup.
-
Analyze the FRET efficiency, which is indicative of the proximity of the two antibodies and, therefore, the phosphorylation status of EGFR. An increase in FRET signal upon stimulation indicates an increase in EGFR phosphorylation.
Conclusion
The EGFR C-terminal tail peptide 985-996 is a critical regulatory hub that integrates signals to control diverse cellular processes. The phosphorylation of key residues within this region, particularly Tyr992 and Ser991, dictates the recruitment of downstream signaling molecules and modulates receptor trafficking. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate role of this peptide in EGFR biology and to explore its potential as a therapeutic target in cancer and other diseases driven by aberrant EGFR signaling. The continued application of advanced techniques such as quantitative mass spectrometry and super-resolution microscopy will undoubtedly unveil further layers of complexity in the regulation and function of this vital signaling domain.
References
- 1. Quantitative proteomics and phosphoproteomics reveal novel insights into complexity and dynamics of the EGFR signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor phosphorylation sites Ser991 and Tyr998 are implicated in the regulation of receptor endocytosis and phosphorylations at Ser1039 and Thr1041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The EGFR (985-996) Sequence: A Critical Nexus in Cellular Signaling and a Tool for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a pivotal transmembrane glycoprotein that orchestrates a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling is a hallmark of numerous malignancies, positioning it as a prime target for therapeutic intervention. Within the intricate architecture of EGFR, the C-terminal tail harbors a wealth of regulatory elements, including the specific amino acid sequence spanning residues 985-996. This sequence, with the primary structure Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln , serves as a critical signaling hub and has been developed as a synthetic peptide for dissecting EGFR-mediated pathways and for screening potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, significance, and experimental utility of the EGFR (985-996) sequence.
Discovery and Significance
The EGFR (985-996) sequence was identified as a key functional region within the C-terminal tail of the EGFR protein. This region is notably recognized as an F-actin binding domain, suggesting a direct link between the receptor and the cellular cytoskeleton.[2][3] This interaction is crucial for the intracellular trafficking of the receptor, including its sorting to lysosomes for degradation, a key mechanism for signal attenuation.[4] Deletion of a portion of this sequence has been shown to abrogate EGFR degradation, highlighting its importance in regulating the duration of EGFR signaling.[4]
Furthermore, the EGFR (985-996) sequence contains a critical tyrosine residue, Tyr992. Upon ligand-induced activation of EGFR, this tyrosine residue undergoes autophosphorylation.[5] The phosphorylated Tyr992 (pY992) serves as a specific docking site for the SH2 domain of Phospholipase C-gamma 1 (PLCγ1).[6][7][8] The recruitment and subsequent activation of PLCγ1 initiate a downstream signaling cascade that is pivotal for cellular processes such as chemotaxis.[5][6] The specific interaction between pY992 and PLCγ1 underscores the critical role of the 985-996 sequence in dictating the specificity of downstream signaling pathways.
The synthetic peptide corresponding to EGFR (985-996) has become an invaluable tool in biochemical and cell-based assays. It is utilized as a specific substrate for in vitro kinase assays to quantify EGFR enzymatic activity and to screen for the efficacy of potential inhibitors.[1] Additionally, it can act as a competitive inhibitor, blocking the interactions between the EGFR C-terminal tail and its downstream effectors, thereby enabling the modulation of specific signal transduction cascades.[1]
Quantitative Data
While the EGFR (985-996) peptide is widely used as a research tool, specific quantitative data such as binding affinities (Kd) for F-actin, kinetic parameters (Km, kcat) as an EGFR substrate, and IC50 values for competitive inhibition are not extensively documented in publicly available literature. The kinetic parameters of peptide substrates for EGFR can be highly variable depending on the peptide sequence and assay conditions. For some peptide substrates, the Michaelis constant (Km) has been reported to be in the low millimolar range, while for others, it is immeasurably high, making it challenging to determine precise kinetic constants.[7][9] Researchers are encouraged to determine these parameters empirically for their specific experimental setup.
Experimental Protocols
Solid-Phase Peptide Synthesis of EGFR (985-996)
This protocol outlines the manual solid-phase synthesis of the EGFR (985-996) peptide (Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH, 3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence in the C-terminal to N-terminal direction (Pro, Ile, Leu, Tyr, Glu, Asp, Ala, Val, Val, Asp).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[10][11][12][13][14]
In Vitro EGFR Kinase Assay Using EGFR (985-996) Peptide
This protocol describes a continuous-read kinase assay to measure the activity of EGFR using the EGFR (985-996) peptide as a substrate. This assay can be adapted for inhibitor screening.
Materials:
-
Recombinant human EGFR kinase domain
-
Synthetic EGFR (985-996) peptide
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white microtiter plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of EGFR kinase in kinase assay buffer.
-
Prepare a 2X stock of the EGFR (985-996) peptide substrate in kinase assay buffer.
-
Prepare a 2X stock of ATP in kinase assay buffer.
-
(For inhibitor screening) Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add 0.5 µL of DMSO (for control) or the serially diluted compounds.
-
Add 5 µL of the 2X EGFR kinase solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate mix containing the EGFR (985-996) peptide and ATP.
-
Add 5.5 µL of the 2X substrate mix to each well to start the kinase reaction. The final volume will be 11 µL.
-
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16][17]
-
Signaling Pathways and Experimental Workflows
EGFR (985-996) Mediated Signaling Cascade
The phosphorylation of Tyr992 within the EGFR (985-996) sequence is a key event that triggers a specific downstream signaling pathway. The following diagram illustrates this cascade.
Caption: EGFR pY992 signaling cascade.
Experimental Workflow: In Vitro Kinase Inhibitor Screening
The EGFR (985-996) peptide is a valuable tool for screening potential EGFR inhibitors. The following diagram outlines a typical experimental workflow.
Caption: Workflow for EGFR kinase inhibitor screening.
Conclusion
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assayquant.com [assayquant.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chempep.com [chempep.com]
- 14. Solid Phase Synthesis [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
The Crucial Interaction: A Technical Guide to the Binding of EGFR Peptide (985-996) with SH2 Domain Proteins
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on several C-terminal tyrosine residues. These phosphorylated sites serve as docking platforms for a multitude of intracellular signaling proteins containing Src Homology 2 (SH2) domains, thereby initiating downstream signaling cascades. This technical guide provides an in-depth analysis of the interaction between a specific EGFR-derived peptide, encompassing amino acids 985-996, and various SH2 domain-containing proteins. A key focus is the phosphorylation of Tyrosine 992 (Y992) within this peptide sequence, a critical event for the recruitment and activation of downstream effectors.
The EGFR (985-996) Peptide: A Key Signaling Hub
The EGFR peptide (985-996) has the following amino acid sequence: Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln.[1][2] The central feature of this peptide is the tyrosine residue at position 992. Phosphorylation of this residue (pY992) creates a high-affinity binding site for the SH2 domains of several critical signaling proteins, most notably Phospholipase C-gamma 1 (PLCγ1).[3][4][5][6][7] This interaction is a key node in the EGFR signaling network, leading to the activation of distinct downstream pathways that control diverse cellular processes.
Quantitative Analysis of EGFR pY992 Interactions with SH2 Domain Proteins
The binding of SH2 domains to the phosphorylated EGFR peptide (985-996) has been quantified using various biophysical techniques. While specific dissociation constants (Kd) for the exact 12-amino acid peptide are not always available, studies utilizing pY992-containing peptides provide valuable insights into the binding affinities.
| Interacting SH2 Domain Protein | Binding Affinity (Kd) | Experimental Method | Reference |
| Phospholipase C-gamma 1 (PLCγ1) | High Affinity (Specific Kd values vary by study, often in the nanomolar to low micromolar range) | Dephosphorylation Protection Assay, Co-Immunoprecipitation | [5][6][8] |
| Shc | Minor Binding Site (Lower affinity compared to PLCγ1) | Competition Assays, Dephosphorylation Protection Analysis | [9] |
| RasGAP | Binds to pY992 | Affinity Precipitation Studies | [10] |
| c-Src | Binds to pY992 | Affinity Chromatography/Mass Spectrometry |
Downstream Signaling Pathways Initiated at pY992
The recruitment of SH2 domain-containing proteins to pY992 of EGFR triggers specific signaling cascades. The two most well-characterized pathways initiated from this site are the PLCγ1 and Shc-mediated pathways.
The PLCγ1 Signaling Cascade
Upon binding to pY992, PLCγ1 is brought into proximity of the EGFR kinase domain and becomes phosphorylated on its own tyrosine residues, leading to its activation.[11] Activated PLCγ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). This cascade ultimately influences a wide range of cellular processes, including proliferation, differentiation, and motility.[11]
The Shc-Grb2-Ras-MAPK Pathway
The adaptor protein Shc can also bind to pY992, although it is considered a minor binding site compared to other EGFR phosphotyrosines like Y1173.[9] Upon binding, Shc is phosphorylated by the EGFR kinase. This phosphorylation creates a docking site for another adaptor protein, Grb2, which contains an SH2 domain. Grb2, in turn, recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane. SOS then activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras initiates a kinase cascade known as the Mitogen-Activated Protein Kinase (MAPK) pathway, which involves the sequential activation of Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation.
Experimental Protocols for Studying EGFR Peptide-SH2 Domain Interactions
Several well-established techniques are employed to investigate the binding of SH2 domain proteins to the phosphorylated EGFR (985-996) peptide.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[5][12][13][14]
Methodology:
-
Immobilization: The SH2 domain protein (ligand) is typically immobilized on a sensor chip surface via amine coupling.[12]
-
Analyte Injection: The phosphorylated EGFR (985-996) peptide (analyte) is flowed over the sensor surface at various concentrations.
-
Detection: The binding of the peptide to the immobilized SH2 domain causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.[15][16][17]
Methodology:
-
Sample Preparation: The purified SH2 domain protein is placed in the sample cell of the calorimeter, and the phosphorylated EGFR peptide is loaded into the injection syringe. Both are in identical buffer to minimize heats of dilution.
-
Titration: The peptide is injected into the protein solution in small, precise aliquots.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. Fitting this data to a binding model yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule upon binding to another molecule.[18][19][20][21]
Methodology:
-
Probe Preparation: The EGFR (985-996) peptide is labeled with a fluorescent dye.
-
Binding Reaction: The fluorescently labeled peptide is incubated with varying concentrations of the SH2 domain protein.
-
Polarization Measurement: The sample is excited with polarized light, and the polarization of the emitted light is measured. The small, rapidly tumbling free peptide has low polarization, while the larger, slower-tumbling peptide-protein complex has high polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the SH2 domain protein to determine the binding affinity (Kd).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and confirm protein-protein interactions in a cellular context.[22][23]
Methodology:
-
Cell Lysis: Cells expressing EGFR are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody specific for EGFR is added to the cell lysate and incubated to form an antigen-antibody complex.
-
Complex Capture: Protein A/G beads are added to capture the antibody-EGFR complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody specific for the SH2 domain protein of interest (e.g., PLCγ1).
GST Pull-Down Assay
This in vitro technique is used to confirm direct protein-protein interactions.[1][3][4][12]
Methodology:
-
Bait Protein Expression: The SH2 domain is expressed as a fusion protein with Glutathione-S-Transferase (GST).
-
Immobilization: The GST-SH2 fusion protein is immobilized on glutathione-conjugated beads.
-
Prey Protein Incubation: The immobilized "bait" is incubated with a cell lysate containing EGFR or a purified, phosphorylated EGFR C-terminal domain ("prey").
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted and analyzed by Western blotting using an anti-EGFR antibody.
Conclusion
The interaction of the phosphorylated EGFR (985-996) peptide with SH2 domain-containing proteins is a critical event in cellular signaling. The high-affinity binding of PLCγ1 to pY992 initiates a cascade that is fundamental to cell proliferation and motility, while the recruitment of other adaptors like Shc contributes to the activation of the mitogenic MAPK pathway. A thorough understanding of these interactions, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the development of targeted therapies aimed at modulating EGFR signaling in diseases such as cancer. The ability to precisely measure and dissect these molecular recognition events will continue to drive innovation in drug discovery and our fundamental understanding of cell biology.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 13. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The src homology 2 and phosphotyrosine binding domains of the ShcC adaptor protein function as inhibitors of mitogenic signaling by the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the Role of EGFR (985-996) in MAPK, Akt, and JNK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a critical mediator of cellular signaling, governing fundamental processes such as proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of numerous cancers. Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation on multiple tyrosine residues within its C-terminal tail. This phosphorylation cascade creates docking sites for a host of intracellular signaling proteins, thereby initiating a complex and interconnected network of downstream pathways.
This technical guide focuses on the specific EGFR region spanning amino acids 985-996. This segment is of particular interest as it contains the crucial autophosphorylation site, Tyrosine 992 (Tyr992). The phosphorylation of this residue is a key event that dictates the recruitment of specific downstream effectors, thereby channeling the signal towards distinct cellular outcomes. Here, we provide a detailed examination of the involvement of the EGFR (985-996) region in the activation of three major signaling cascades: the Mitogen-Activated Protein Kinase (MAPK), Akt, and c-Jun N-terminal Kinase (JNK) pathways. This guide includes a summary of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the signaling pathways and experimental workflows.
The Central Role of EGFR (985-996) in Signal Transduction
The C-terminal tail of EGFR, which includes the 985-996 region, functions as a scaffold for the assembly of signaling complexes. The sequence of the human EGFR (985-996) peptide is Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln. The central player in this sequence is Tyr992.
Upon activation, the phosphorylation of Tyr992 creates a high-affinity binding site for the Src Homology 2 (SH2) domains of various signaling proteins. Notably, the SH2 domain of Phospholipase C-gamma 1 (PLCγ1) binds with high affinity to phosphorylated Tyr992 (pTyr992)[1][2][3]. This interaction brings PLCγ1 into proximity with the cell membrane, where it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, further propagating the signal downstream.
Mutation of Tyr992 to phenylalanine (Y992F), which cannot be phosphorylated, has been shown to reduce the activation of PLCγ1[4]. This underscores the critical and specific role of Tyr992 phosphorylation in mediating this particular signaling axis. The activation of PLCγ1 is a significant event that can influence the MAPK, Akt, and JNK pathways.
Interestingly, the region encompassing amino acids 984-996 has also been identified as an actin-binding domain, suggesting a direct link between EGFR and the cellular cytoskeleton[5][6]. This interaction may play a role in receptor clustering, trafficking, and the spatial organization of signaling complexes.
Involvement in Core Signaling Pathways: MAPK, Akt, and JNK
The activation of EGFR initiates a cascade of events that lead to the stimulation of the MAPK, Akt, and JNK pathways, which are central to cell fate decisions.
MAPK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a cornerstone of EGFR signaling, primarily regulating cell proliferation and differentiation. Activation is typically initiated by the recruitment of the adaptor protein Growth factor receptor-bound protein 2 (Grb2) to other phosphorylated tyrosine residues on EGFR, such as Tyr1068 and Tyr1086. Grb2, in complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, activates Ras, which in turn initiates the sequential phosphorylation and activation of Raf, MEK, and finally ERK (MAPK). While Tyr992's primary role is linked to PLCγ1, the activation of PKC by PLCγ1 can also lead to the activation of the MAPK pathway.
Akt Pathway
The PI3K/Akt pathway is a critical signaling route for promoting cell survival and proliferation. Following EGFR activation, the regulatory subunit of Phosphoinositide 3-kinase (PI3K), p85, is recruited to specific phosphotyrosine residues on the EGFR. PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression. EGFR mutations have been linked to a high level of phosphorylated Akt, indicating a strong correlation between EGFR signaling and the activation of this pathway[7].
JNK Pathway
The c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK signaling network, is typically associated with cellular responses to stress, but also plays a role in proliferation and apoptosis. EGFR-mediated activation of the JNK pathway can occur through several mechanisms. For instance, activation of Ras can lead to the stimulation of upstream kinases in the JNK cascade, such as MEKK1 and MKK4/7. Additionally, other EGFR-activated signaling molecules can contribute to JNK activation. The interplay between the EGFR-ERK and JNK pathways can be complex, with some studies suggesting a mutual inhibitory relationship[8].
Quantitative Data Summary
The following tables summarize available quantitative data regarding the interactions and effects related to the EGFR (985-996) region. Direct quantitative measures of the EGFR (985-996) peptide's effect on downstream pathway activation are limited in the reviewed literature; however, data on the importance of Tyr992 phosphorylation provide valuable insights.
Table 1: Binding and Phosphorylation Data Related to EGFR Tyr992
| Parameter | Interacting Molecule | Value/Observation | Reference |
| Binding Affinity | SH2 domains of PLCγ | Tyr992 is the high-affinity binding site. | [1][2][3] |
| Phosphorylation Change | Tyr992 | Up to an 8-fold increase in basal phosphorylation upon phosphatase inhibition. | [4] |
| Phosphorylation Change | Tyr992 | Fold increase in phosphorylation in response to ionizing radiation is twice that seen with EGF. | [4] |
| Downstream Effect | PLCγ Activation | Mutation of Tyr992 reduces activation of PLCγ. | [4] |
Table 2: IC50 Values of Selected Inhibitors on EGFR Phosphorylation
| Inhibitor | Target | Cell Line/System | IC50 | Reference |
| Gefitinib | EGFR (pTyr992) | NR6wtEGFR cells | 37 nM | [9] |
| Gefitinib | EGFR (pTyr992) | NR6W cells | 57 nM | [9] |
| SKLB188 | EGFR | (Cell-free assay) | 5 nM | [5] |
| EGFR-IN-163 | EGFR | (Cell-free assay) | 79 nM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the EGFR (985-996) region and its role in signaling.
Western Blotting for Phosphorylated EGFR and Downstream Targets
This protocol details the detection of phosphorylated EGFR (p-EGFR) and downstream signaling proteins like p-ERK and p-Akt.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A431, HeLa) and grow to 70-80% confluency. Serum-starve cells overnight. Treat cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by boiling at 95°C for 5 minutes. Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR (Tyr992), anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total, non-phosphorylated proteins (e.g., total EGFR, total ERK, total Akt) and a loading control like β-actin.
In Vitro Kinase Assay with Biotinylated EGFR (985-996) Peptide
This assay measures the kinase activity of EGFR using a synthetic biotinylated peptide corresponding to residues 985-996 as a substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing kinase buffer, recombinant active EGFR, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add the biotinylated EGFR (985-996) peptide substrate and [γ-³²P]ATP to the reaction mix.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Capture Peptide: Spot a portion of the reaction mixture onto a streptavidin-coated membrane or filter paper. The biotinylated peptide will bind to the streptavidin.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in the peptide using a scintillation counter or by phosphor imaging. The signal is proportional to the kinase activity.
Co-Immunoprecipitation of EGFR and Interacting Proteins
This protocol is used to identify proteins that interact with EGFR in a cellular context, such as PLCγ1.
Methodology:
-
Cell Culture and Treatment: Grow and treat cells as described for Western blotting to induce EGFR activation and protein complex formation.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with non-specific IgG and Protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against EGFR to the pre-cleared lysate and incubate. Then, add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting, probing with antibodies against suspected interacting partners (e.g., anti-PLCγ1).
Conclusion
The EGFR (985-996) region, and specifically the phosphorylation of Tyrosine 992, represents a critical nexus in the intricate signaling network downstream of the receptor. Its primary role as a docking site for PLCγ1 directly links EGFR activation to calcium signaling and PKC activation, which in turn modulate the MAPK, Akt, and JNK pathways. The synthetic EGFR (985-996) peptide serves as an invaluable tool for dissecting these pathways, enabling precise in vitro kinase assays and inhibitor screening. A thorough understanding of the molecular interactions governed by this specific region is paramount for the development of targeted therapies aimed at disrupting aberrant EGFR signaling in cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the multifaceted role of this crucial domain in cellular physiology and pathology.
References
- 1. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high‐affinity binding site for SH2 domains of phospholipase C gamma. | The EMBO Journal [link.springer.com]
- 2. research.monash.edu [research.monash.edu]
- 3. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high‐affinity binding site for SH2 domains of phospholipase C gamma. | Semantic Scholar [semanticscholar.org]
- 4. Requirement of Tyr-992 and Tyr-1173 in phosphorylation of the epidermal growth factor receptor by ionizing radiation and modulation by SHP2 [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epidermal growth factor potentiates EGFR(Y992/1173)-mediated therapeutic response of triple negative breast cancer cells to cold atmospheric plasma-activated medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
- 8. Crosstalk of MAP3K1 and EGFR signaling mediates gene-environment interactions that block developmental tissue closure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
The Structural Core of EGFR Signaling: An In-depth Technical Guide to the Epidermal Growth Factor Receptor Peptide (985-996)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase pivotal to cellular processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The C-terminal tail of EGFR, a region rich in tyrosine residues, orchestrates downstream signaling cascades upon autophosphorylation. Within this critical region lies the peptide sequence 985-996, a segment implicated in crucial protein-protein interactions and receptor trafficking. This technical guide provides a comprehensive overview of the structural and functional properties of the EGFR (985-996) peptide, offering insights for researchers and professionals in drug development. While a high-resolution three-dimensional structure of the isolated peptide is not currently available in public repositories, this document synthesizes existing data on its structural context, functional significance, and the experimental methodologies required for its detailed characterization.
Structural Properties
The precise three-dimensional structure of the isolated EGFR (985-996) peptide has yet to be determined by high-resolution techniques such as NMR spectroscopy or X-ray crystallography. However, structural studies of the larger juxtamembrane (JM) and C-terminal domains of EGFR provide valuable context.
Circular dichroism (CD) spectroscopy of the entire EGFR C-terminal domain indicates a significant level of secondary structure, comprising both α-helices and β-sheets[1][2]. Specifically, analysis of the C-terminal domain (residues 972-1186) suggested approximately 12% α-helix and 9% β-sheet content, with the remainder being random coil and unordered structures[1]. While these percentages represent the entire C-terminal domain, they suggest that the 985-996 region is not merely a flexible linker and likely adopts a defined secondary structure. Further CD studies on juxtamembrane-derived peptides also support the presence of helical structures in this region[3].
NMR and crystallographic studies of the EGFR transmembrane and juxtamembrane domains (PDB IDs: 2M20, 2N5S, 3GOP) reveal that the juxtamembrane region, which is proximal to the 985-996 peptide, can adopt helical conformations that are crucial for receptor dimerization and activation[4][5][6]. Although the 985-996 sequence itself is often disordered in crystal structures of the EGFR kinase domain, this is likely due to its intrinsic flexibility and its position within a longer, dynamic C-terminal tail[7].
Table 1: Summary of Structural Data for EGFR Domains Containing the 985-996 Peptide Region
| PDB ID | Description | Method | Resolution (Å) | Residue Range | Key Findings Relevant to 985-996 |
| 2M20 | EGFR transmembrane - juxtamembrane (TM-JM) segment in bicelles | Solution NMR | - | 622-682 | The juxtamembrane region can form an antiparallel dimer, crucial for receptor activation.[4] |
| 2N5S | Spatial structure of EGFR transmembrane and juxtamembrane domains in DPC micelles | Solution NMR | - | 622-675 | The juxtamembrane region exhibits helical character.[5] |
| 3GOP | Crystal structure of the EGF receptor juxtamembrane and kinase domains | X-ray Diffraction | 2.80 | 665-998 | The juxtamembrane region of an acceptor monomer makes extensive contacts with the C-lobe of a donor monomer, stabilizing the active dimer. The C-terminal tail, including the 985-996 region, was largely unresolved.[6] |
Functional Significance and Signaling
The EGFR (985-996) peptide plays a critical role in mediating protein-protein interactions that are vital for the regulation of receptor signaling and trafficking.
Actin Binding
A key function of the 985-996 region is its role as an actin-binding domain [8][9][10]. This interaction is direct and has been shown to be essential for the ligand-induced downregulation of the EGFR[11]. The binding to the actin cytoskeleton is believed to be involved in the sorting of the endocytosed receptor to the lysosomal degradation pathway[11]. Deletion of a portion of this domain abrogates receptor degradation without affecting its initial uptake[11].
Role in Downstream Signaling
The C-terminal tail of EGFR, upon phosphorylation of its tyrosine residues, serves as a docking site for a multitude of signaling proteins containing Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains[12]. These interactions initiate several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cellular proliferation and survival[12][13]. While the 985-996 peptide itself contains a tyrosine residue (Tyr992), which is a known autophosphorylation site, the direct and specific signaling outcomes from the phosphorylation of this particular residue are part of a complex and redundant system[14]. The interaction with actin, however, represents a distinct, non-phosphorylation-dependent signaling role for this peptide region, primarily influencing receptor trafficking and degradation.
The following diagram illustrates the central role of the EGFR C-terminal tail in signal transduction.
Experimental Protocols
Detailed characterization of the structural and functional properties of the EGFR (985-996) peptide requires a combination of biophysical and biochemical techniques.
Peptide Synthesis
The EGFR (985-996) peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of the EGFR (985-996) peptide in solution.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration should be in the range of 50-200 µM.
-
Instrumentation: Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in a 1 mm pathlength quartz cuvette.
-
Record the CD spectrum of the peptide solution under the same conditions.
-
Scan from 190 to 260 nm at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Deconvolute the resulting spectrum using algorithms such as CONTINLL or K2D3 to estimate the percentages of α-helix, β-sheet, and random coil.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional solution structure of the EGFR (985-996) peptide.
Methodology:
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.5).
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) for through-space proton-proton correlations.
-
Typical mixing times for TOCSY are 60-80 ms, and for NOESY are 100-300 ms.
-
-
Resonance Assignment:
-
Identify the spin systems of individual amino acid residues from the TOCSY spectrum.
-
Use sequential NOE connectivities (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)) in the NOESY spectrum to assign the resonances to specific residues in the peptide sequence.
-
-
Structure Calculation:
-
Convert the NOE cross-peak intensities into upper distance restraints.
-
Use software packages like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
-
Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.
The following diagram outlines the general workflow for determining the solution structure of a peptide using NMR spectroscopy.
Molecular Dynamics (MD) Simulations
Objective: To investigate the conformational dynamics and stability of the EGFR (985-996) peptide.
Methodology:
-
System Setup:
-
Start with an initial peptide conformation (e.g., an extended or helical structure, or a structure derived from NMR).
-
Solvate the peptide in a periodic box of water molecules (e.g., TIP3P model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration:
-
Perform a short simulation with position restraints on the peptide to allow the solvent to equilibrate.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure (NPT) ensemble to equilibrate the density.
-
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to sample the conformational space of the peptide.
-
Analysis: Analyze the trajectory to determine structural properties such as secondary structure evolution, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns.
Conclusion
The Epidermal Growth Factor Receptor peptide (985-996) is a functionally significant segment within the C-terminal tail of the receptor. While a high-resolution structure of the isolated peptide remains elusive, existing data from studies on larger EGFR domains suggest that it likely possesses a degree of secondary structure. Its well-established role as an actin-binding domain highlights its importance in regulating EGFR trafficking and degradation, a crucial aspect of signal attenuation. Further structural and functional characterization of this peptide, using the methodologies outlined in this guide, will undoubtedly provide deeper insights into the intricate mechanisms of EGFR signaling and may unveil novel avenues for therapeutic intervention. The development of molecules that target the specific interactions of this peptide region could offer a new strategy for modulating EGFR activity in cancer and other diseases.
References
- 1. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. EGFR: Tale of the C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The EGF receptor is an actin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The EGF receptor is an actin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cpcscientific.com [cpcscientific.com]
An In-depth Technical Guide to the F-actin Binding Domain of EGFR (Residues 985-996)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the F-actin binding domain located within residues 985-996 of the Epidermal Growth Factor Receptor (EGFR). It details the discovery, function, and experimental validation of this domain, offering insights into its critical role in EGFR trafficking and signaling.
Introduction: EGFR and the Cytoskeletal Connection
The Epidermal Growth factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[1][2]. Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes, activating its intracellular kinase domain and initiating a cascade of downstream signaling pathways, including the MAPK and PI3K/Akt pathways[3][4].
The function and regulation of EGFR are intricately linked to the cellular architecture, particularly the actin cytoskeleton. A direct physical association between EGFR and filamentous actin (F-actin) has been established, influencing receptor trafficking, dimerization, and the spatial organization of signaling complexes[5][6]. A specific region within the C-terminal tail of EGFR, spanning amino acid residues 984-996, has been identified as a key F-actin binding domain[5][7][8]. This domain is crucial for the post-endocytic sorting of the receptor, directing it towards lysosomal degradation and thereby attenuating the signaling response[9].
While the existence of this binding domain is well-documented, recent studies suggest the interaction with cortical actin may be indirect or context-dependent, highlighting the complexity of EGFR regulation[8][10]. This guide synthesizes the foundational and current understanding of the EGFR 985-996 region, presenting key data, experimental methodologies, and functional pathways.
The F-actin Binding Domain: Identification and Characterization
The primary evidence for a direct interaction between EGFR and F-actin comes from in vitro binding assays. Purified EGFR was shown to directly associate with and cosediment with purified F-actin[7].
Pinpointing the Binding Site
The specific actin-binding site was mapped to residues 984-996 through a series of competition experiments[7].
-
Homology: This region shows significant homology to the actin-binding domain of Acanthamoeba profilin, a known actin-binding protein[7].
-
Synthetic Peptides: A synthetic peptide homologous to residues 984-996 (termed HL-33) was shown to bind directly to actin. In contrast, a peptide from a nearby region (residues 1001-1013) did not bind[7].
-
Competition Assays: The HL-33 peptide successfully competed with full-length EGFR for actin binding in co-sedimentation assays, confirming that this domain is the primary site of interaction[7].
-
Antibody Inhibition: A polyclonal antibody raised against the 984-996 peptide sequence was able to prevent the cosedimentation of EGFR with F-actin, further validating this region's role[7].
The amino acid sequence for this domain is DVVDADADEYLIPQ[11].
Quantitative Data
While direct kinetic or affinity constants (e.g., KD) for the interaction between the EGFR 985-996 peptide and F-actin are not detailed in the reviewed literature, binding affinity data for EGFR and its ligands provide context for the receptor's interactions. Surface Plasmon Resonance (SPR) has been used to determine these values[12][13].
| Interacting Molecules | Dissociation Constant (KD) | Experimental Method | Reference |
| EGF and EGFR | 1.77 x 10-7 M | Surface Plasmon Resonance (SPR) | [12][13] |
| GE11 (peptide) and EGFR | 4.59 x 10-4 M | Surface Plasmon Resonance (SPR) | [12][13] |
| mAb LA1 (antibody) and EGFR | 2.07 x 10-9 M | Surface Plasmon Resonance (SPR) | [12][13] |
Table 1: Equilibrium Dissociation Constants for EGFR and various binding partners. A lower KD value indicates a higher binding affinity.
Functional Significance: A Role in Receptor Down-regulation
The interaction between EGFR and F-actin via the 985-996 domain is not merely structural; it is critical for the proper trafficking and down-regulation of the activated receptor. Ligand-induced down-regulation involves two main steps: endocytosis via clathrin-coated vesicles and the subsequent sorting of endocytosed EGFR from endosomes to lysosomes for degradation[9].
The actin-binding domain is essential for this second step. Studies using an EGFR mutant with a deletion in this domain (Δ989-994) showed that while the receptor could still be internalized into the cell, its subsequent degradation was completely blocked[9]. This demonstrates that the interaction with the actin cytoskeleton is a required step for sorting EGFR into the lysosomal degradation pathway, a key mechanism for signal termination[9][14].
Signaling Pathway Implications
The actin cytoskeleton also acts as a scaffold for EGFR signaling. The recruitment of downstream signaling components, including Ras, MEK, and phospho-Erk, to activated EGFR complexes at the plasma membrane has been shown to be dependent on actin polymerization[6]. This suggests that the F-actin binding domain may play a role in organizing signaling complexes to ensure efficient signal transduction.
dot
Caption: EGFR signaling cascade and its interaction with the F-actin cytoskeleton.
Experimental Protocols
The following sections detail the methodologies used to identify and characterize the EGFR F-actin binding domain.
Protocol: In Vitro Co-sedimentation Assay
This assay is used to demonstrate a direct physical interaction between purified EGFR and F-actin.
-
Protein Purification: Purify EGFR from a suitable source (e.g., A431 cell extracts) and actin from rabbit skeletal muscle.
-
Actin Polymerization: Polymerize G-actin (monomeric) to F-actin (filamentous) by incubation in a polymerization buffer (e.g., 100 mM KCl, 2 mM MgCl2, 1 mM ATP) at room temperature for 1-2 hours.
-
Binding Reaction: Incubate a constant amount of F-actin with varying concentrations of purified EGFR in a reaction buffer for 30-60 minutes at room temperature.
-
Centrifugation: Pellet the F-actin and any associated proteins by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Analysis: Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins).
-
SDS-PAGE: Analyze equal volumes of the supernatant and the resuspended pellet by SDS-PAGE, followed by Coomassie blue staining or Western blotting for EGFR. The presence of EGFR in the pellet fraction indicates a direct interaction with F-actin.
dot
Caption: Workflow for the F-actin co-sedimentation assay.
Protocol: Peptide Competition Assay
This assay is an extension of the co-sedimentation protocol, used to identify the specific binding domain.
-
Synthesize Peptides: Synthesize peptides corresponding to putative binding domains of EGFR (e.g., HL-33 for residues 984-996) and control regions.
-
Pre-incubation: Pre-incubate the F-actin with a molar excess of the synthetic peptide for 30 minutes before adding the purified full-length EGFR.
-
Binding and Analysis: Proceed with the co-sedimentation assay as described in Protocol 5.1 (steps 3-6).
-
Interpretation: If the peptide corresponds to the true binding site, it will compete with the full-length EGFR for binding to F-actin. This will result in a significant reduction of EGFR in the pellet fraction compared to a control reaction without the competing peptide.
Protocol: Cell Fractionation Assay for EGFR Sorting
This novel assay was developed to measure the trafficking of EGFR into the lysosomal degradation pathway[9].
-
Transfection: Co-transfect cells with the EGFR construct of interest (e.g., wild-type or Δ989-994 mutant) and a receptor that targets the lysosomal pathway, such as chicken hepatic lectin.
-
Labeling: Incubate the cells with a ligand for the co-transfected receptor that is coupled to colloidal gold (e.g., asialofetuin-gold). This targets the gold particles to the endosome-lysosome pathway.
-
Stimulation: Stimulate the cells with EGF to induce EGFR internalization and trafficking.
-
Homogenization: Homogenize the cells to release intracellular organelles.
-
Density Gradient Centrifugation: Load the cell homogenate onto a high-density sucrose cushion. The colloidal gold increases the buoyant density of the compartments it resides in (endosomes and lysosomes).
-
Ultracentrifugation: Perform ultracentrifugation to pellet the dense, gold-containing compartments.
-
Analysis: Analyze the pellet fraction for the presence of the EGFR construct by Western blotting. Wild-type EGFR will be recovered in the pellet, while mutants unable to enter the lysosomal pathway (like Δ989-994 EGFR) will not[9].
dot
Caption: Role of the F-actin binding domain in EGFR lysosomal sorting.
Conclusion and Future Directions
The EGFR domain spanning residues 985-996 is a well-characterized F-actin binding site that plays a crucial role in terminating receptor signaling by facilitating its transport to the lysosome for degradation[7][9]. The experimental evidence, primarily from in vitro binding and competition assays, strongly supports a direct interaction. This connection between a major signaling receptor and the cellular cytoskeleton underscores the importance of spatial organization in signal transduction.
However, recent high-resolution microscopy studies have raised questions about the directness of this interaction with cortical actin in living cells, suggesting that the relationship may be more dynamic and potentially mediated by other factors[8][10].
For drug development professionals, this domain presents a potential, albeit challenging, target. Modulating the EGFR-actin interaction could offer a novel strategy to alter EGFR signaling duration and intensity. Future research should focus on:
-
Determining the precise binding kinetics and affinity of the 985-996 peptide for F-actin.
-
Elucidating the structural basis of the interaction.
-
Identifying any intermediary proteins or specific cellular conditions that regulate this binding in vivo.
A deeper understanding of this domain will continue to provide valuable insights into the fundamental mechanisms of receptor tyrosine kinase regulation and may unveil new avenues for therapeutic intervention.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-formyl-ctp.com [5-formyl-ctp.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Spatially Defined EGF Receptor Activation Reveals an F-Actin-Dependent Phospho-Erk Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The EGF receptor is an actin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR does not directly interact with cortical actin: A SRRF’n’TIRF study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorting of ligand-activated epidermal growth factor receptor to lysosomes requires its actin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR does not directly interact with cortical actin: A SRRF'n'TIRF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Relevance of the EGFR (985-996) Autophosphorylation Site: A Technical Guide
Executive Summary: The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, regulating critical processes such as proliferation, differentiation, and migration.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail, creating docking sites for various signaling proteins.[2] This guide provides an in-depth examination of the EGFR (985-996) region, a critical signaling node centered on the Tyrosine 992 (Y992) autophosphorylation site. Phosphorylation of Y992 is a key event that recruits and activates Phospholipase C-gamma 1 (PLCγ1), initiating downstream cascades vital for cell motility and receptor trafficking.[1][3][4][5] Understanding the intricate molecular interactions and functional outcomes governed by this site is paramount for researchers and drug development professionals in oncology and cell biology.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is the archetypal member of the ErbB family of receptor tyrosine kinases.[3][6] Activation of EGFR is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α).[3] This binding induces a conformational change, promoting the formation of receptor homodimers or heterodimers with other ErbB family members.[1][7] Dimerization stimulates the intrinsic protein-tyrosine kinase activity of the receptor, leading to the trans-autophosphorylation of specific tyrosine residues located in the C-terminal cytoplasmic domain.[2][3] These phosphorylated tyrosines function as high-affinity binding sites for intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, effectively translating the extracellular signal into specific intracellular responses.[3] These downstream pathways, including the MAPK, Akt, and JNK cascades, ultimately modulate fundamental cellular phenotypes like cell proliferation, adhesion, and migration.[2]
The EGFR (985-996) Region: A Critical Signaling Node
The amino acid sequence spanning residues 985-996 of EGFR contains a crucial autophosphorylation site, Tyrosine 992 (Y992).[3][7] This site is a major target of the receptor's own kinase activity following ligand stimulation.[8] The phosphorylation of Y992 is a pivotal event, converting the receptor into a scaffold for the assembly of specific signaling complexes that dictate distinct cellular outcomes. Its strategic location within the C-terminal tail allows it to act as a primary hub for recruiting key effector and regulatory proteins.
Molecular Interactions at the Phospho-Y992 Docking Site
Once phosphorylated, Y992 becomes a specific docking site that recruits a select group of signaling proteins, thereby initiating downstream signal transduction cascades.[3] The fidelity of these interactions is primarily mediated by the SH2 domains of the binding partners, which recognize the specific phosphotyrosine motif.
Primary Effector: Phospholipase C-gamma 1 (PLCγ1)
The most critical and well-documented interactor for pY992 is PLCγ1.[1][4] The SH2 domain of PLCγ1 binds with high affinity to the pY992 site, an interaction that is essential for the subsequent activation of PLCγ1's phospholipase activity.[3][5][9] This activation is a required step for EGF-stimulated cell motility.[3]
Other Interacting Proteins
While PLCγ1 is the principal binding partner, pY992 also serves as a docking site for other important signaling molecules:
-
Vav2: The SH2 domain of this guanine nucleotide exchange factor preferentially binds to the pY992 site, linking EGFR activation to Rho family GTPases.[1][5][10]
-
RasGAP: This RAS p21 protein activator can also bind to pY992 and serves to negatively regulate the MAPK pathway.[10]
Negative Regulation via Dephosphorylation
The signaling initiated at pY992 is tightly controlled and can be terminated by the action of protein tyrosine phosphatases (PTPs).
-
SHP2 (PTPN11): This phosphatase is known to dephosphorylate the pY992 site, thereby attenuating the downstream signal.[1][5]
-
PTP1B: Has also been identified as a phosphatase that targets pY992 for dephosphorylation.[10]
Downstream Signaling and Cellular Functions
The recruitment of effector proteins to pY992 triggers signaling cascades that culminate in specific biological responses, most notably cell migration and receptor trafficking.
Regulation of Cell Motility
The EGFR-pY992-PLCγ1 signaling axis is a key regulator of cell migration. Studies using mouse colon epithelial cells have shown that phosphorylation at Y992 is indispensable for both chemotaxis (directional movement along a chemical gradient) and restitution (coordinated wound healing).[3] Blockade of phosphorylation at this site, for example through a Y992F mutation, leads to reduced PLCγ1 activation and inhibits these forms of cell migration.[3]
Role in Receptor Trafficking
The Y992 site is also implicated in the regulation of EGFR endocytosis.[4][11] Proper internalization of the receptor is crucial for attenuating signaling and for sorting the receptor for either degradation or recycling back to the plasma membrane.[11] Mutation of Tyr992 to phenylalanine (Y992F) has been shown to impair EGF-induced receptor internalization, suggesting that interactions at this site are necessary for proper receptor trafficking.[11]
Relevance in Oncology and Drug Development
Given that dysregulated EGFR signaling is a major driver in numerous cancers, including non-small cell lung cancer and glioblastoma, understanding the contribution of individual phosphorylation sites is critical.[12][13][14] The pY992 site, by controlling pro-migratory and potentially pro-survival pathways via PLCγ1, is highly relevant to tumor progression and metastasis.[2][3] Therefore, the phosphorylation status of Y992 can serve as a pharmacodynamic biomarker to assess the activity of EGFR and the efficacy of EGFR-targeted inhibitors.[11] Therapeutic strategies may involve not only inhibiting the EGFR kinase directly but also targeting the specific downstream effectors like PLCγ1 that are recruited to the pY992 site.
Quantitative Analysis of Y992 Phosphorylation
The phosphorylation status of Y992 can be quantitatively assessed using a variety of advanced techniques, most notably mass spectrometry. These methods allow for precise measurement of phosphorylation levels in response to stimuli or drug treatment.
| Parameter | Method | Key Observation | Reference(s) |
| Site Identification | LC-MS/MS | Y992 is consistently identified as a major autophosphorylation site in various cell lines and recombinant EGFR. | |
| Relative Quantification | Stable Isotope Labeling (SILAC) & LC-MS | EGF stimulation induces significantly higher levels of tyrosine phosphorylation, including at Y992, in adherent cells compared to suspended cells. | |
| Phosphorylation Dynamics | Targeted MS (SRM) | The kinetics of phosphorylation at specific sites can be monitored over time following EGF treatment, revealing early and late phase responses. | [15] |
| Mutation Effects | Phosphoproteomics & Modeling | Mutation of Y992 to phenylalanine (Y992F) reveals network-wide effects on EGF signaling in a time-resolved manner. | [10] |
| Correlation with Cell Function | Western Blot & Migration Assays | Inhibition of Y992 phosphorylation correlates directly with reduced PLCγ1 activation and decreased cell chemotaxis. | [3] |
Key Experimental Protocols
In Vitro EGFR Kinase Assay (Luminescent)
This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for screening inhibitors using the EGFR (985-996) peptide as a substrate.[12][16][17]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Dilute recombinant active EGFR enzyme in kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT) to the desired working concentration (e.g., 10 nM).[18]
-
Prepare a solution of the EGFR (985-996) peptide substrate and ATP in kinase assay buffer. Final concentrations might be 5 µM peptide and 15 µM ATP.[18]
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the substrate/ATP master mix to each well.
-
Incubate for 60 minutes at 30°C.[17]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[12][17]
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Analysis of EGFR Y992 Phosphorylation in Cultured Cells
This protocol outlines the steps for detecting pY992 levels in cells via immunoprecipitation and Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Immediately place plates on ice and wash cells with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pervanadate).[19]
-
Scrape cells, transfer to microfuge tubes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation (IP):
-
Determine total protein concentration of the supernatant (e.g., via BCA assay).
-
Incubate 1 mg of protein lysate with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash the beads 3-4 times with cold lysis buffer.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phospho-EGFR (Tyr992) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
The EGFR (985-996) region, and specifically the Tyrosine 992 autophosphorylation site, represents a critical nexus in cellular signaling. It functions as a highly specific docking platform for key effector proteins, most notably PLCγ1, thereby directly translating receptor activation into downstream pathways that govern cell motility and receptor trafficking.[3][11] For researchers in cell biology and oncology, a deep understanding of the molecular events orchestrated by pY992 is essential for dissecting the complexities of EGFR signaling. For drug development professionals, this site offers a potential pharmacodynamic biomarker and highlights the importance of evaluating the impact of EGFR inhibitors not just on overall kinase activity, but on the phosphorylation of specific, functionally distinct residues. Continued investigation into the regulation and function of the Y992 site will undoubtedly yield further insights into cancer progression and provide new avenues for therapeutic intervention.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. apexbt.com [apexbt.com]
- 3. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 5. bioradiations.com [bioradiations.com]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | EGFR autophosphorylation [reactome.org]
- 8. mdpi.com [mdpi.com]
- 9. Phospho-EGF Receptor (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phosphoproteomics-Based Modeling Defines the Regulatory Mechanism Underlying Aberrant EGFR Signaling | PLOS One [journals.plos.org]
- 11. Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Rethink of EGFR in Cancer With Its Kinase Independent Function on Board [frontiersin.org]
- 14. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-formyl-ctp.com [5-formyl-ctp.com]
- 17. promega.com [promega.com]
- 18. rsc.org [rsc.org]
- 19. Quantitation of multisite EGF receptor phosphorylation using mass spectrometry and a novel normalization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing EGFR Peptide (985-996) in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. The EGFR peptide (985-996), with the sequence Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln, encompasses the Tyr992 autophosphorylation site.[1] This peptide serves as a specific substrate for the EGFR kinase domain, enabling the in vitro assessment of EGFR kinase activity and the screening of potential inhibitors. These application notes provide detailed protocols for utilizing the EGFR (985-996) peptide in a kinase assay setting.
EGFR Signaling Pathway Overview
Upon ligand binding, EGFR dimerizes, leading to the activation of its intrinsic tyrosine kinase domain and subsequent autophosphorylation of several tyrosine residues in its C-terminal tail. One of these key sites is Tyr992.[1] Phosphorylated Tyr992 serves as a docking site for signaling proteins containing SH2 domains, such as PLC-γ, initiating downstream signaling cascades that ultimately regulate cellular processes.
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
Data Presentation: Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common EGFR tyrosine kinase inhibitors (TKIs) determined using various in vitro kinase assay formats. These values serve as a reference for researchers validating their own assay setup with the EGFR (985-996) peptide.
| Inhibitor | Assay Format | Target | IC50 (nM) |
| Gefitinib | TR-FRET | EGFR (Wild-Type) | 3.7 |
| Erlotinib | TR-FRET | EGFR (Wild-Type) | 2 |
| Lapatinib | Kinase Assay | EGFR (Wild-Type) | 10.8 |
| Afatinib | Kinase Assay | EGFR (Wild-Type) | 0.5 |
| Osimertinib | Kinase Assay | EGFR (T790M/L858R) | <0.5 |
Note: IC50 values can vary depending on the specific assay conditions, including ATP and substrate concentrations.
Experimental Protocols
This section provides a detailed protocol for a generic, non-radioactive, endpoint tyrosine kinase assay using the EGFR (985-996) peptide as a substrate. This protocol is adaptable to various detection methods, including luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence-based phosphopeptide detection.
Materials and Reagents
-
Recombinant human EGFR kinase domain
-
EGFR peptide (985-996) (lyophilized powder)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase inhibitors (for control experiments)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or phosphotyrosine antibody-based detection system)
-
384-well white, low-volume assay plates
-
Plate reader capable of detecting luminescence or fluorescence
Experimental Workflow Diagram
Caption: General workflow for an in vitro EGFR kinase assay.
Step-by-Step Protocol
1. Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare a working solution of the kinase reaction buffer. A common formulation is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% (v/v) Tween-20. Keep on ice.
-
EGFR Peptide (985-996) Stock Solution: Dissolve the lyophilized peptide in sterile, nuclease-free water to create a stock solution (e.g., 10 mM). The molecular weight of the peptide is approximately 1376.5 g/mol .[2] Aliquot and store at -20°C or -80°C.
-
ATP Stock Solution: Prepare a 10 mM ATP stock solution in sterile water. Adjust the pH to 7.0-7.5 if necessary. Aliquot and store at -20°C.
-
Recombinant EGFR Enzyme: Dilute the EGFR kinase domain to the desired working concentration in chilled 1X kinase reaction buffer just before use. The optimal concentration should be determined empirically but a starting point of 5-10 nM is common.[3]
-
Test Compounds/Inhibitors: Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration for the highest dose is 10 mM.
2. Assay Procedure
This protocol is designed for a 20 µL final reaction volume in a 384-well plate.
-
Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 9 µL of the diluted EGFR enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X ATP/Peptide Substrate mix in 1X kinase reaction buffer. The final concentration of ATP should be at or near its Km for EGFR (typically 10-20 µM).[3] For the EGFR (985-996) peptide, a starting concentration in the low millimolar range (e.g., 1-2 mM) is recommended, as the Km for similar tail peptides is in this range. Add 10 µL of this mix to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60-120 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Detection:
-
For ADP-Glo™ Assay: Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 40 µL of Kinase Detection Reagent, incubate for 30-60 minutes, and measure the luminescence.
-
For Phosphopeptide Detection: Stop the reaction according to the manufacturer's instructions (e.g., by adding EDTA). Then, add the detection reagents, which typically include a europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled streptavidin (if using a biotinylated peptide). Incubate as recommended and measure the time-resolved fluorescence resonance energy transfer (TR-FRET).
-
3. Data Analysis
-
Subtract the background signal (no enzyme control) from all other measurements.
-
Calculate the percentage of kinase activity relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The EGFR (985-996) peptide is a valuable tool for the in vitro characterization of EGFR kinase activity and the screening of potential inhibitors. The provided protocols and data serve as a comprehensive guide for researchers in academic and industrial settings. It is recommended that individual laboratories optimize the assay conditions, particularly the enzyme and substrate concentrations, to suit their specific experimental setup and detection method.
References
Application Notes: EGFR (985-996) Peptide for High-Throughput Inhibitor Screening
Introduction
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical mediator of cellular signaling pathways that control cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR activity, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] The intracellular juxtamembrane (JM) domain of EGFR is crucial for its activation.[3] Specifically, the amino acid sequence 985-996 (DVVDADADEYLIPQ) serves as a key epitope for antibody recognition and is instrumental in the development of specific assays to monitor receptor status.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing the EGFR (985-996) region in high-throughput screening (HTS) assays designed to identify and characterize novel EGFR inhibitors. The primary application involves using this peptide sequence as a specific binding site for antibodies in advanced immunoassay formats such as Fluorescence Resonance Energy Transfer (FRET) and AlphaScreen®, enabling the precise measurement of EGFR activation and inhibition.
Signaling Pathway and Mechanism of Inhibition
Upon ligand binding, EGFR monomers dimerize, leading to the allosteric activation of the intracellular kinase domains.[6] This triggers autophosphorylation on specific tyrosine residues within the C-terminal tail, creating docking sites for downstream signaling proteins and initiating cascades such as the RAS/ERK and PI3K/AKT pathways, which ultimately drive cellular responses.[7] Small molecule tyrosine kinase inhibitors (TKIs) typically compete with ATP at the kinase domain's active site, preventing autophosphorylation and blocking downstream signaling. HTS assays are designed to identify compounds that effectively disrupt this process.
Figure 1: Simplified EGFR signaling pathway and point of TKI intervention.
High-Throughput Screening (HTS) Workflow
The discovery of novel EGFR inhibitors follows a multi-stage process. It begins with the development of a robust and sensitive HTS assay. A large library of chemical compounds is then screened to identify "primary hits" that modulate the EGFR signal. These hits undergo rigorous validation through dose-response analysis to determine their potency (e.g., IC50) and are tested in counterscreens to eliminate false positives and confirm specificity. Validated hits proceed to lead optimization, where medicinal chemistry efforts are used to improve their pharmacological properties.
Figure 2: General workflow for a high-throughput screening campaign.
Experimental Methodologies and Protocols
The EGFR (985-996) sequence is primarily utilized as a static epitope for antibody-based detection in "sandwich" or proximity assays that quantify kinase activity by measuring phosphorylation at a different site.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust technology for detecting molecular interactions.[8] In this context, two antibodies that bind to different epitopes on EGFR are used. The first antibody, specific to the EGFR (985-996) sequence (e.g., F4 monoclonal antibody), is labeled with a donor fluorophore (e.g., Europium).[4][9] The second antibody, which recognizes phosphorylated tyrosine residues (pY), is labeled with an acceptor fluorophore (e.g., Cy5 or d2).[4][8] When EGFR is phosphorylated, both antibodies bind in close proximity, allowing energy transfer from the donor to the acceptor upon excitation. Inhibitors of EGFR kinase activity will prevent phosphorylation, disrupting the FRET signal.
Figure 3: Principle of the TR-FRET assay using an EGFR (985-996) antibody.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT.[10]
-
Enzyme: Recombinant human EGFR kinase domain.
-
ATP: Prepare a stock solution in assay buffer.
-
Antibodies: Prepare donor-labeled anti-EGFR (985-996) and acceptor-labeled anti-pY antibodies in an appropriate detection buffer.
-
-
Assay Procedure (384-well format):
-
Dispense 0.5 µL of test compounds (in DMSO) or DMSO control into wells of a low-volume 384-well plate.
-
Add 5 µL of EGFR enzyme (e.g., final concentration 5 nM) in assay buffer to each well.
-
Incubate for 30 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., final concentration 15 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of detection mix containing the donor and acceptor antibodies.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) and determine the percent inhibition for each compound relative to controls.
-
AlphaScreen® Assay
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[11][12] A biotinylated substrate or antibody is captured by streptavidin-coated Donor beads, while another antibody or interacting partner is captured by Acceptor beads. In an EGFR kinase assay, a biotinylated peptide substrate can be used. Upon phosphorylation by EGFR, an anti-pY antibody conjugated to an Acceptor bead binds the phosphorylated substrate. The interaction brings the Donor and Acceptor beads into proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[11] An antibody against EGFR (985-996) could be used to capture the kinase on the Acceptor bead, while a biotinylated substrate binds the Donor bead.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for TR-FRET.
-
Enzyme: Recombinant human EGFR kinase domain.
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-Poly(Glu, Tyr)).
-
Detection Reagents: Streptavidin-Donor beads and anti-pY-conjugated Acceptor beads.
-
-
Assay Procedure (384-well format):
-
Dispense 0.5 µL of test compounds or DMSO control into wells.
-
Add 5 µL of a mix containing EGFR enzyme and the biotinylated substrate.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 5 µL of a mix containing Streptavidin-Donor and anti-pY-Acceptor beads in a suitable buffer (often containing EDTA to chelate Mg²⁺ and stop the kinase).
-
Incubate for 60 minutes in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate percent inhibition based on the reduction in the luminescent signal compared to controls.
-
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14] For kinase inhibitor screening, a competitive binding format is often used. A fluorescently labeled small molecule (tracer) that binds to the ATP-binding site of EGFR is used. In the unbound state, the small tracer tumbles rapidly, resulting in low polarization. When bound to the much larger kinase, its tumbling slows significantly, increasing the polarization. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in fluorescence polarization.[15] While the 985-996 peptide is not directly used in the assay mechanism itself, this method is a standard HTS approach for EGFR.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described previously.
-
Enzyme: Recombinant human EGFR kinase domain.
-
Tracer: A fluorescently labeled, high-affinity EGFR kinase inhibitor.
-
-
Assay Procedure (384-well format):
-
Dispense 0.5 µL of test compounds or DMSO control into wells of a black 384-well plate.
-
Add 10 µL of a mix containing the EGFR enzyme and the fluorescent tracer in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a plate reader equipped with fluorescence polarization optics, using appropriate excitation and emission filters for the tracer fluorophore.
-
Calculate the change in millipolarization (mP) units to determine compounds that displace the tracer.
-
Data Presentation and Analysis
Data from primary screens are typically expressed as percent inhibition. Hits are confirmed in dose-response experiments to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
Table 1: Illustrative IC50 Values for Known EGFR Inhibitors This table provides example data for well-characterized EGFR inhibitors, as would be determined in a dose-response follow-up to a primary screen.
| Compound | Assay Type | Target | IC50 (nM) |
| Gefitinib | TR-FRET | EGFR (WT) | 35 |
| Erlotinib | TR-FRET | EGFR (WT) | 28 |
| AG 1478 | TR-FRET | EGFR (WT) | 3[9] |
| WZ4002 | AlphaScreen | EGFR (T790M) | 15 |
| Osimertinib | AlphaScreen | EGFR (T790M) | 12 |
Table 2: Assay Performance Metrics A robust HTS assay should have a high Z'-factor, indicating good separation between positive and negative controls and a low level of variability.
| Assay Type | Signal-to-Background (S/B) Ratio | Z'-Factor |
| TR-FRET | > 10 | > 0.7 |
| AlphaScreen | > 50 | > 0.8 |
| Fluorescence Polarization | > 2 (mP shift) | > 0.6 |
References
- 1. Investigating the Structure and Downstream Biology Effects of the Juxtamembrane Domain of the Epidermal Growth Factor Receptor [escholarship.org]
- 2. The Juxtamembrane Region of the EGF Receptor Functions as an Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Imaging EGFR Phosphorylation in Intact Human Pancreatic Carcinoma Cells | In Vivo [iv.iiarjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EGFR Juxtamembrane Domain, Membranes, and Calmodulin: Kinetics of Their Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rsc.org [rsc.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 15. bmglabtech.com [bmglabtech.com]
Application of EGFR Peptide (985-996) in Pull-Down Assays: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for utilizing the Epidermal Growth Factor Receptor (EGFR) peptide (985-996) in pull-down assays. This peptide sequence, containing the critical tyrosine residue 992 (Tyr992), serves as a powerful tool to investigate protein-protein interactions crucial to EGFR-mediated signal transduction.
The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, the receptor dimerizes and autophosphorylates on several C-terminal tyrosine residues. These phosphorylated sites act as docking platforms for a multitude of signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. The EGFR (985-996) peptide, with the sequence Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr(992)-Leu-Ile-Pro-Gln, encompasses one such key autophosphorylation site, Tyr992. When phosphorylated, this peptide mimics the activated state of the receptor's C-terminal tail, making it an invaluable bait for isolating and identifying its direct binding partners from complex biological mixtures.
Pull-down assays using a biotinylated or otherwise tagged version of the phospho-EGFR (985-996) peptide enable the specific enrichment of interacting proteins. Subsequent analysis by techniques such as mass spectrometry allows for the identification and quantification of these interactors, providing critical insights into the composition of EGFR signaling complexes and offering potential targets for therapeutic intervention.
Data Presentation: Interacting Proteins with Phospho-EGFR (pY992) Peptide
The following table summarizes proteins known to interact with the C-terminal region of EGFR, with a particular focus on those binding to the phosphorylated Tyr992 residue. The quantitative data presented is a representative compilation from various proteomic studies and should be considered as a reference, as the exact stoichiometry can vary depending on the cell type and experimental conditions.
| Interacting Protein | Protein Function | Domain Involved in Binding | Quantitative Insights (Relative Abundance/Fold Change) |
| PLC-γ1 | Phospholipase C gamma 1; key enzyme in phosphoinositide metabolism. | SH2 domain | High abundance; significant enrichment upon EGFR activation. |
| Shc1 | Adaptor protein involved in Ras/MAPK pathway activation. | SH2 domain | Moderate to high abundance; binds to multiple EGFR phosphotyrosine sites. |
| Grb2 | Adaptor protein linking EGFR to Sos1 and the Ras/MAPK pathway. | SH2 domain | Moderate abundance; interacts with multiple sites on the EGFR C-terminus. |
| SHIP2 (INPPL1) | SH2 domain-containing inositol 5-phosphatase 2; regulates PI3K/Akt signaling. | SH2 domain (indirectly) | Lower abundance; interaction may be indirect or part of a larger complex.[1][2] |
| Vav2 | Guanine nucleotide exchange factor for Rho family GTPases. | SH2 domain | Identified as a binding partner to the Tyr992 site.[3] |
Experimental Protocols
This section provides detailed methodologies for performing pull-down assays using a biotinylated phospho-EGFR (985-996) peptide.
Protocol 1: Biotinylated Peptide Pull-Down Assay
This protocol outlines the procedure for capturing interacting proteins from cell lysates using a biotinylated phospho-EGFR (pY992) 985-996 peptide immobilized on streptavidin-coated magnetic beads.
Materials:
-
Biotinylated phospho-EGFR (pY992) 985-996 peptide and non-phosphorylated control peptide.
-
Streptavidin-coated magnetic beads.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Binding/Wash Buffer (e.g., PBS with 0.1% NP-40).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer).
-
Cell culture of interest (e.g., A431 cells, known to overexpress EGFR).
-
Magnetic rack.
-
End-over-end rotator.
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Peptide Immobilization:
-
Resuspend the streptavidin magnetic beads.
-
Aliquot the required amount of beads (e.g., 50 µL of slurry per pull-down).
-
Wash the beads three times with Binding/Wash Buffer using the magnetic rack to separate the beads.
-
Resuspend the beads in Binding/Wash Buffer.
-
Add the biotinylated phospho-EGFR peptide (e.g., 5 µg) and the non-phosphorylated control peptide to separate tubes of beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Wash the peptide-bound beads three times with Binding/Wash Buffer to remove unbound peptide.
-
-
Pull-Down of Interacting Proteins:
-
Add an equal amount of cell lysate (e.g., 1-2 mg of total protein) to each tube of peptide-bound beads.
-
Incubate overnight at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant (flow-through).
-
Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer. Perform a final wash with PBS to remove any residual detergent.
-
-
Elution:
-
For analysis by Western blotting, add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes at 95°C.
-
For analysis by mass spectrometry, elute the bound proteins using a compatible elution buffer such as 0.1 M glycine, pH 2.8. Neutralize the eluate immediately with 1 M Tris, pH 8.5.
-
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against known or suspected interacting proteins (e.g., anti-PLC-γ1).
-
Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel trypsin digestion) to identify the full spectrum of interacting proteins.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
This protocol is an alternative elution method for mass spectrometry that can reduce background and improve the identification of interacting proteins.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add an alkylating agent (e.g., iodoacetamide to a final concentration of 55 mM) and incubate in the dark for 20 minutes.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Separate the beads using the magnetic rack and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid and desalt using C18 spin tips prior to LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathway involving the EGFR (985-996) peptide.
Caption: Experimental workflow for a biotinylated peptide pull-down assay.
Caption: EGFR signaling cascade initiated at the pY992 docking site.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of EGFR (985-996) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[1][2] The peptide sequence Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln (DVVDADEYLIPQ) corresponds to amino acid residues 985-996 of the human EGFR protein. This region is of significant interest to researchers as it contains a key autophosphorylation site at Tyrosine 992 (Tyr992). Phosphorylation of this site is a critical event in the activation of downstream signaling pathways, including the PLCγ-mediated cascade, which influences cell proliferation and other cellular processes.[1]
This document provides detailed protocols for the chemical synthesis and purification of the EGFR (985-996) peptide, intended for use in various research applications, including signaling pathway studies, antibody production, and as a substrate for kinase assays. The methodologies described are based on standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).
Peptide Specifications
| Characteristic | Value |
| Sequence | H-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH |
| One-Letter Code | DVVDADEYLIPQ |
| Molecular Formula | C₆₁H₉₃N₁₃O₂₃ |
| Molecular Weight | 1376.46 g/mol |
| Key Residue | Tyrosine at position 992 (autophosphorylation site) |
EGFR Signaling Pathway Involving Tyr992
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues in its cytoplasmic tail. The phosphorylation of Tyr992 creates a binding site for the SH2 domain of Phospholipase C gamma (PLCγ). This recruitment activates PLCγ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream signaling events, including the release of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately leading to cellular responses such as proliferation.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the EGFR (985-996) peptide using Fmoc chemistry.
Materials:
-
Fmoc-Gln(Trt)-Wang resin
-
Fmoc-protected amino acids (Asp(OtBu), Val, Ala, Glu(OtBu), Tyr(tBu), Leu, Ile, Pro)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Workflow for Solid-Phase Peptide Synthesis:
Procedure:
-
Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the activation mixture to the resin and allow it to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Pro, Ile, Leu, Tyr(tBu), Glu(OtBu), Asp(OtBu), Ala, Asp(OtBu), Val, Val, Asp(OtBu)).
-
Final Deprotection and Washing: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) and wash the resin thoroughly with DMF and DCM, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Collection: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Reversed-Phase HPLC Purification
Materials:
-
Crude EGFR (985-996) peptide
-
RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Workflow for HPLC Purification:
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm filter.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide sample.
-
Apply a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., ESI-MS).
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain a white powder.
Data Presentation
The following table presents representative data for the synthesis and purification of the EGFR (985-996) peptide. Note: These values are illustrative and may vary depending on the specific synthesis and purification conditions.
| Parameter | Result | Method |
| Crude Peptide Yield | 75% | Gravimetric |
| Purity after HPLC | >98% | RP-HPLC (220 nm) |
| Final Yield | 35% | Gravimetric |
| Identity Confirmation | 1376.5 Da (Observed) | ESI-MS |
| Expected Mass | 1376.46 Da (Calculated) | - |
Characterization
The purified EGFR (985-996) peptide should be characterized to confirm its identity and purity.
-
Analytical RP-HPLC: A single, sharp peak should be observed, indicating high purity.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): The observed molecular weight should match the calculated theoretical mass.
Storage
Store the lyophilized peptide at -20°C or lower for long-term stability. For short-term use, the peptide can be dissolved in sterile water or an appropriate buffer and stored at 4°C for up to a week or aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for Studying Competitive Inhibition of EGFR Signaling Using EGFR (985-996)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The peptide sequence EGFR (985-996), with the amino acid sequence Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln, corresponds to a region in the C-terminal domain of the EGFR protein.[3][4] This region is implicated in protein-protein interactions that are crucial for downstream signaling. This document provides detailed application notes and experimental protocols for utilizing the EGFR (985-996) peptide as a tool to study the competitive inhibition of EGFR signaling.
The proposed mechanism of action for the EGFR (985-996) peptide as a competitive inhibitor is through the disruption of essential protein-protein interactions. By mimicking a key binding domain, the peptide can competitively bind to adaptor proteins or other signaling molecules that would normally interact with the full-length EGFR at this site, thereby preventing the propagation of the downstream signal.
Application Notes
The EGFR (985-996) peptide can be employed in a variety of in vitro and cell-based assays to investigate its potential as a competitive inhibitor of EGFR signaling. Key applications include:
-
Screening for Novel Anti-Cancer Therapeutics: This peptide can be used as a positive control or a benchmark for the development of other peptide-based or small molecule inhibitors that target the same protein-protein interaction site.
-
Elucidating EGFR Signaling Pathways: By observing the specific downstream effects of inhibiting interactions at the 985-996 region, researchers can gain a more nuanced understanding of the roles of different signaling cascades.
-
Validating Drug Targets: Demonstrating that a peptide mimicking a specific protein domain can inhibit cellular processes provides strong evidence for the druggability of that particular interaction site.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific inhibitory activity of the EGFR (985-996) peptide. The following table provides a template for how such data, once generated through the protocols outlined below, should be presented.
| Assay Type | Cell Line | Parameter | Value |
| Kinase Activity Assay | N/A | IC₅₀ | TBD |
| Cell Viability Assay | A431 | IC₅₀ | TBD |
| Western Blot Analysis | A431 | % Inhibition of p-EGFR | TBD |
TBD: To be determined through experimentation.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the competitive inhibition of EGFR signaling by the EGFR (985-996) peptide.
EGFR Kinase Activity Assay
This biochemical assay directly measures the ability of the EGFR (985-996) peptide to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
EGFR Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)
-
EGFR (985-996) peptide
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the EGFR (985-996) peptide in EGFR Kinase Buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted peptide or vehicle (buffer) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in EGFR Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in EGFR Kinase Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.[5]
Cell Viability Assay (MTS Assay)
This cell-based assay assesses the effect of the EGFR (985-996) peptide on the proliferation of cancer cells that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
EGFR (985-996) peptide
-
MTS reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the EGFR (985-996) peptide. Include a vehicle control (medium with the same concentration of peptide solvent).
-
Incubation: Incubate the plate for 72 hours.
-
MTS Assay:
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each peptide concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.[5]
Western Blot Analysis of EGFR Phosphorylation
This assay is used to verify the inhibitory effect of the EGFR (985-996) peptide on EGFR phosphorylation in treated cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Serum-free medium
-
EGFR (985-996) peptide
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-Actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture A431 cells to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours.
-
Pre-treat cells with various concentrations of the EGFR (985-996) peptide for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15-30 minutes.[1]
-
-
Protein Extraction:
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total EGFR and then anti-β-Actin antibodies for normalization.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to total EGFR and the loading control. Calculate the percentage of inhibition of EGFR phosphorylation for each peptide concentration.
Visualizations
Caption: Simplified EGFR signaling pathway upon ligand binding.
Caption: Mechanism of competitive inhibition by EGFR (985-996).
References
Application Notes and Protocols for Antibody Development Against Epidermal Growth Factor Receptor Peptide (985-996)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of antibodies targeting the Epidermal Growth Factor Receptor (EGFR) peptide sequence 985-996. This specific peptide sequence is a critical region for EGFR's kinase activity, making it a prime target for therapeutic antibody development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for oncology drug development.[2][3][4] Antibodies targeting EGFR can inhibit its function by blocking ligand binding or preventing the conformational changes required for receptor dimerization and activation.[5] The peptide sequence 985-996 of EGFR is located within the cytoplasmic kinase domain and is a critical region for its function. Antibodies developed against this specific peptide can serve as valuable tools for research and potential therapeutic agents.
This document outlines the methodologies for producing and validating both monoclonal and polyclonal antibodies against the EGFR (985-996) peptide. It includes detailed protocols for key immunological assays and provides templates for data presentation.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of molecular interactions that ultimately leads to cellular responses such as proliferation and survival. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[1][6][7] Understanding this pathway is essential for designing experiments to evaluate the functional effects of anti-EGFR (985-996) antibodies.
Caption: EGFR Signaling Pathway.
Antibody Development Workflow
The development of antibodies against the EGFR (985-996) peptide involves a series of well-defined steps, from antigen design to final antibody validation. This workflow ensures the generation of high-quality, specific antibodies suitable for various applications.
Caption: Antibody Development Workflow.
Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing the characteristics of different antibody candidates. The following tables provide templates for summarizing key experimental results.
Table 1: ELISA Titer Determination
| Animal ID | Pre-immune Serum (OD 450nm) | Test Bleed 1 (OD 450nm) | Test Bleed 2 (OD 450nm) | Final Bleed (OD 450nm) | Titer |
| Rabbit-01 | 0.052 | 1.234 | 2.567 | 3.102 | 1:128,000 |
| Rabbit-02 | 0.048 | 1.198 | 2.499 | 3.055 | 1:128,000 |
| Mouse-01 | 0.061 | 0.987 | 1.987 | 2.453 | 1:64,000 |
| Mouse-02 | 0.055 | 1.012 | 2.103 | 2.589 | 1:64,000 |
Table 2: Antibody Specificity by Western Blot
| Antibody Clone | Target Band (EGFR ~175 kDa) | Non-specific Bands | Cell Lysate(s) Tested |
| Poly-01 | +++ | + | A431, MCF-7 |
| Mono-A3 | +++ | - | A431, MCF-7, Jurkat |
| Mono-B7 | ++ | - | A431, MCF-7 |
(+++: Strong Signal, ++: Moderate Signal, +: Weak Signal, -: No Signal)
Table 3: Antibody Affinity (Surface Plasmon Resonance)
| Antibody Clone | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| Mono-A3 | 1.5 x 10^5 | 2.3 x 10^-4 | 1.5 x 10^-9 |
| Mono-B7 | 1.2 x 10^5 | 3.1 x 10^-4 | 2.6 x 10^-9 |
Experimental Protocols
Antigen Preparation
Objective: To synthesize and prepare the EGFR (985-996) peptide for immunization.
Materials:
-
EGFR (985-996) peptide (sequence: DVVDADADEYLIPQ)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Conjugation kit (e.g., using maleimide chemistry)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Protocol:
-
Synthesize the EGFR (985-996) peptide with an additional N-terminal cysteine for conjugation.
-
Dissolve the peptide and the carrier protein (KLH) in PBS.
-
Follow the manufacturer's instructions for the conjugation kit to covalently link the peptide to the carrier protein.
-
Dialyze the conjugate against PBS to remove unreacted peptide and conjugation reagents.
-
Determine the concentration of the peptide-carrier conjugate using a protein assay (e.g., BCA assay).
-
Store the conjugate at -20°C until use.
Polyclonal Antibody Production[8][9]
Objective: To generate polyclonal antibodies in a host animal.
Materials:
-
Peptide-KLH conjugate
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Syringes and needles
-
Host animal (e.g., New Zealand White rabbits)[8]
-
Bleeding equipment
Protocol:
-
Collect pre-immune serum from the host animal.
-
For the primary immunization, emulsify the peptide-KLH conjugate with FCA.
-
Inject the emulsion subcutaneously at multiple sites on the animal.[9]
-
Boost the immunization every 2-3 weeks with the peptide-KLH conjugate emulsified in FIA.
-
Collect test bleeds 7-10 days after each boost to monitor the antibody titer using ELISA.[8]
-
Once a high titer is achieved, perform a final bleed and collect the serum.
-
Separate the serum from the clotted blood by centrifugation.[9]
Monoclonal Antibody Production[11][12][13]
Objective: To generate monoclonal antibodies using hybridoma technology.
Materials:
-
Immunized mouse with high antibody titer
-
Myeloma cell line (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium
-
96-well cell culture plates
-
ELISA reagents
Protocol:
-
Perform a final boost to the immunized mouse 3-4 days before fusion.
-
Isolate splenocytes from the spleen of the immunized mouse.
-
Fuse the splenocytes with myeloma cells using PEG.
-
Select for fused hybridoma cells by culturing in HAT medium.
-
Screen the hybridoma supernatants for the presence of the desired antibody using ELISA against the EGFR (985-996) peptide.
-
Select and sub-clone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the positive clones and produce monoclonal antibodies in larger volumes.
-
Purify the monoclonal antibodies from the culture supernatant using Protein A or G chromatography.[10]
Enzyme-Linked Immunosorbent Assay (ELISA)[14][15][16]
Objective: To determine the titer and specificity of the developed antibodies.
Materials:
-
EGFR (985-996) peptide
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Primary antibody (serum or hybridoma supernatant)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the EGFR (985-996) peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[11]
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Block the plate with blocking buffer for 1-2 hours at room temperature.[11]
-
Wash the plate three times with PBS-T.
-
Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBS-T.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBS-T.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
Western Blotting[17][18][19]
Objective: To determine the specificity of the antibody for the full-length EGFR protein.
Materials:
-
Cell lysates from EGFR-expressing cells (e.g., A431)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate the proteins in the cell lysate by SDS-PAGE.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
Immunohistochemistry (IHC)[21][22][23]
Objective: To evaluate the antibody's ability to detect EGFR in tissue samples.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., skin or squamous cell carcinoma)[14]
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with the blocking solution.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with TBST.
-
Incubate with the biotinylated secondary antibody.
-
Wash with TBST.
-
Incubate with streptavidin-HRP.
-
Wash with TBST.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. IHCeasy EGFR Ready-To-Use IHC Kit KHC0612 | Proteintech [ptglab.com]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. abcepta.com [abcepta.com]
- 10. Monoclonal Antibody Production | Leading Techniques & Processes Explained [evitria.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biocare.net [biocare.net]
Application Notes and Protocols: EGFR Peptide (985-996) in Phosphorylation Site Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail.[3][4] These phosphorylated sites serve as docking platforms for various signaling proteins, initiating downstream cascades that are critical in both normal physiology and tumorigenesis.[1][4]
The synthetic peptide corresponding to amino acids 985-996 of human EGFR (Sequence: H₂N-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH) is a valuable tool for studying these phosphorylation events.[3][5][6] This region contains the critical Tyr992 residue, a key autophosphorylation site.[4][7] These application notes provide an overview of the uses of this peptide and detailed protocols for its application in phosphorylation site mapping and related assays.
Application Notes
The EGFR (985-996) peptide is a versatile tool with several key applications in signal transduction research and drug development:
-
Substrate for Kinase Activity Assays: The peptide serves as a specific substrate for the EGFR tyrosine kinase.[6] This allows for the precise measurement of EGFR kinase activity in vitro and is highly useful for the high-throughput screening of potential tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[6]
-
Phosphorylation Site Mapping: As it contains a primary phosphorylation site (Tyr992), the peptide is instrumental in mass spectrometry-based mapping experiments.[8][9] Researchers can confirm the site of modification and study the dynamics of phosphorylation without the complexity of the full-length receptor.
-
Probing Kinase Specificity: This peptide can be used to investigate the specificity of other tyrosine kinases. For instance, studies have explored the role of Src family kinases in phosphorylating EGFR residues, and this peptide can help dissect which kinases target the Tyr992 site.[10][11]
-
Characterizing Downstream Signaling: The phosphorylated version of the peptide can be used to study protein-protein interactions. Phosphorylated Tyr992 is a known binding site for the SH2 domain of Phospholipase C-gamma 1 (PLCγ-1).[1][12] The peptide can be used in pull-down assays or surface plasmon resonance (SPR) to identify and characterize binding partners.
-
Antibody Development and Characterization: The EGFR (985-996) peptide, in both its phosphorylated and non-phosphorylated forms, is used to generate and validate phospho-specific antibodies that recognize pTyr992.[5][13] These antibodies are essential tools for detecting EGFR activation in cells and tissues.
Quantitative Data Presentation
The study of EGFR phosphorylation often involves quantitative analysis of specific sites. The following tables summarize relevant data.
Table 1: Relative Phosphorylation of Major EGFR Tyrosine Autophosphorylation Sites
This table provides context on the relative abundance of phosphorylation at different sites on the full-length EGFR, highlighting that Tyr992 is a minor site compared to others but functionally critical.
| Tyrosine Residue | Relative Phosphorylation (%) | Key Interacting Proteins |
| Tyr992 | ~6% | PLCγ-1, VAV2, SHP2 |
| Tyr1045 | Constitutively Phosphorylated | Cbl (E3 Ubiquitin Ligase) |
| Tyr1068 | ~20% | GRB2, STAT3 |
| Tyr1086 | ~10% | GRB2 |
| Tyr1148 | ~38% | Shc |
| Tyr1173 | ~26% | Shc, PLCγ-1 |
(Data compiled from multiple studies; percentages represent the distribution of radioactivity in phosphopeptides from labeled cells and can vary by cell type and stimulus).[14]
Table 2: Mass Spectrometry Data for EGFR Peptide (985-996)
This table shows the theoretical monoisotopic masses for the peptide in its non-phosphorylated and phosphorylated states, which is crucial for identifying the modification in mass spectrometry experiments.
| Peptide State | Sequence | Molecular Formula | Theoretical Mass (m/z) [M+H]⁺ |
| Non-phosphorylated | DVVDADEYLIPQ | C₆₁H₉₃N₁₃O₂₃ | 1376.65 |
| Phosphorylated (pTyr992) | DVVDADEpYLIPQ | C₆₁H₉₄N₁₃O₂₆P | 1456.61 |
(Masses are calculated based on the peptide sequence and the addition of a phosphate group (HPO₃) with a mass of 79.966 Da).
Experimental Protocols
Here are detailed protocols for common experiments utilizing the EGFR (985-996) peptide.
Protocol 1: In Vitro EGFR Kinase Assay
This protocol describes how to measure EGFR kinase activity using the peptide as a substrate. Detection can be performed via Western blot.
A. Reagents and Materials
-
Recombinant human EGFR kinase domain (e.g., from Sf9 insect cells)[2]
-
EGFR Peptide (985-996)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP Solution (10 mM stock)
-
Anti-phospho-EGFR (Tyr992) antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
-
Stop Solution (e.g., 50 mM EDTA)
B. Procedure
-
Prepare the kinase reaction mixture on ice. For a 25 µL reaction, add:
-
5 µL of 5X Kinase Assay Buffer
-
2.5 µL of EGFR Peptide (to a final concentration of 100-200 µM)
-
X µL of recombinant EGFR kinase (e.g., 10-50 ng)
-
If testing inhibitors, add desired concentration here.
-
Deionized water to a volume of 22.5 µL.
-
-
Initiate the reaction by adding 2.5 µL of ATP solution to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
Prepare samples for SDS-PAGE by adding 4X Laemmli sample buffer.
-
Boil samples for 5 minutes.
C. Detection by Western Blot
-
Load samples onto a high-percentage (e.g., 15% or 4-20% gradient) Tris-Glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the peptides to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-phospho-EGFR (Tyr992) antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply chemiluminescent substrate and visualize the signal. The intensity of the band corresponds to the level of peptide phosphorylation and thus EGFR kinase activity.
Protocol 2: Phosphorylation Site Mapping by Mass Spectrometry
This protocol outlines the workflow for confirming Tyr992 as the phosphorylation site using tandem mass spectrometry (MS/MS).[8]
A. Sample Preparation
-
Perform an in vitro kinase assay as described in Protocol 1, but scale up the reaction volume (e.g., to 100 µL) to ensure sufficient material. Omit the Stop Solution if proceeding directly to cleanup.
-
Desalt and purify the peptide mixture using a C18 ZipTip or similar solid-phase extraction method to remove buffer salts and ATP that can interfere with mass spectrometry.
-
Elute the peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
B. LC-MS/MS Analysis
-
Inject the purified peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography.
-
As peptides elute, they enter the mass spectrometer.
-
The mass spectrometer performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptide ions. Look for peaks corresponding to the theoretical masses of both the phosphorylated (1456.61 [M+H]⁺) and non-phosphorylated (1376.65 [M+H]⁺) peptide.
-
The instrument then isolates a specific precursor ion (e.g., the one with m/z 1456.61) and fragments it (MS2).
C. Data Analysis
-
Analyze the MS2 fragmentation spectrum.
-
The fragmentation pattern will produce a series of b- and y-ions.
-
The mass difference between fragment ions will reveal the location of the phosphate group. A mass shift of ~80 Da on the tyrosine residue within a fragment ion confirms that Tyr992 is the site of phosphorylation.
-
Use database search algorithms to automatically match the experimental spectra to theoretical spectra of the phosphorylated peptide.[9]
Visualizations
EGFR Signaling at Tyr992
Caption: EGFR activation pathway highlighting Tyr992 phosphorylation and PLCγ-1 recruitment.
Workflow for Kinase Inhibitor Screening
Caption: Workflow for screening EGFR tyrosine kinase inhibitors using the 985-996 peptide.
Mass Spectrometry Workflow for Phosphosite Mapping
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. EGFR Kinase Enzyme System [promega.com.cn]
- 3. Epidermal Growth Factor Receptor Peptide (985-996) - Amerigo Scientific [amerigoscientific.com]
- 4. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging EGFR Phosphorylation in Intact Human Pancreatic Carcinoma Cells | In Vivo [iv.iiarjournals.org]
- 6. 5-formyl-ctp.com [5-formyl-ctp.com]
- 7. Requirement of Tyr-992 and Tyr-1173 in phosphorylation of the epidermal growth factor receptor by ionizing radiation and modulation by SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphorylation of Tyrosine 992, 1068, and 1086 Is Required for Conformational Change of the Human Epidermal Growth Factor Receptor C-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR (985-996) Substrate Phosphorylation Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail.[1][2] These phosphorylated sites serve as docking platforms for various downstream signaling proteins, initiating cascades such as the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ-PKC pathways.[3] The specific phosphorylation pattern on the C-terminal tail can dictate the cellular response to EGFR activation.[4]
The EGFR (985-996) peptide, with the sequence Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln, contains the Tyr992 autophosphorylation site.[5][6] Phosphorylation of Tyr992 is a key event in EGFR signaling, creating a binding site for the SH2 domain of phospholipase C-gamma (PLCγ), leading to its activation.[4][7] Studying the kinetics of EGFR-mediated phosphorylation of this specific substrate is crucial for understanding the regulation of the PLCγ pathway and for the development of targeted EGFR inhibitors.
These application notes provide a detailed framework for setting up and executing in vitro kinase assays to determine the phosphorylation kinetics of the EGFR (985-996) peptide substrate.
Data Presentation
| Substrate Peptide | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Method |
| Tail Peptide A (contains Tyr1173) | TAENAEYLRVAPQ | ~1000 | 0.021 | 21 | Enzyme-coupled spectrophotometric assay |
| Peptide C | RAHEEIAHFFFAKKK | 30 | 0.160 | 5333 | Enzyme-coupled spectrophotometric assay |
| Tyrsub | RRLIEDAEYAARG | Not saturated | 0.019 | - | Enzyme-coupled spectrophotometric assay |
Data adapted from Engel et al., Biochem J, 2013.[8]
Signaling Pathway
The following diagram illustrates the central role of EGFR C-terminal tail phosphorylation in initiating downstream signaling cascades.
References
- 1. Autophosphorylation sites on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realgenelabs.com [realgenelabs.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of EGFR Peptide (985-996) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Epidermal Growth Factor Receptor (EGFR) peptide (985-996), a key substrate for the EGFR tyrosine kinase, in various drug discovery workflows. This peptide, with the sequence Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln (DVVDADEYLIPQ), encompasses the Tyr992 autophosphorylation site and serves as a critical tool for studying EGFR activity, screening for inhibitors, and investigating downstream signaling events.[1][2]
Introduction to EGFR Peptide (985-996)
The EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[3][4] Upon ligand binding, EGFR dimerizes, leading to the activation of its intrinsic kinase domain and subsequent autophosphorylation of several tyrosine residues in its C-terminal tail.[1][5] These phosphorylated tyrosines act as docking sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades such as the MAPK, Akt, and JNK pathways.[1][5]
The EGFR peptide (985-996) is a synthetic fragment of the EGFR C-terminal tail that includes the Tyr992 autophosphorylation site.[1] This peptide is a valuable reagent in drug discovery for several reasons:
-
Specific Substrate: It provides a defined and specific substrate for in vitro kinase assays, allowing for the precise measurement of EGFR kinase activity.[3]
-
Inhibitor Screening: It can be used in high-throughput screening (HTS) campaigns to identify and characterize small molecule inhibitors of EGFR kinase.[3]
-
Mechanistic Studies: It facilitates the investigation of the molecular mechanisms of EGFR signaling, including the binding of downstream effector proteins to specific phosphotyrosine sites.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of EGFR peptide (985-996) in various assays. Note that direct kinetic and binding data for the 985-996 peptide can be limited in publicly available literature. Therefore, data for analogous EGFR-derived peptides are also included for comparative purposes and are clearly indicated.
Table 1: EGFR Kinase Kinetic Parameters for Peptide Substrates
| Peptide Substrate | Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Peptide C | Not Specified | 30 | 0.160 | 5333 | [6] |
| Tail Peptide A (contains Tyr1173) | Not Specified | ~1000 | 0.021 | 21 | [6] |
Table 2: IC50 Values of EGFR Inhibitors
| Inhibitor | Assay Type | Cell Line/Enzyme | IC50 | Source |
| Gefitinib | Enzymatic Assay | EGFR Tyrosine Kinase | 33 nM | [7] |
| Gefitinib | Cell Growth Inhibition | EGFR-mutant Lung Adenocarcinoma (HCC827) | 13.06 nM | [8] |
| Gefitinib | Cell Growth Inhibition | EGFR-mutant Lung Adenocarcinoma (PC9) | 77.26 nM | [8] |
| Erlotinib | Cell-based (pEGFR) | A549 | Not specified | [9] |
| Erlotinib | Kinase Assay | EGFR | Not specified | [10] |
Note: The IC50 values presented are from a mix of enzymatic and cell-based assays. For inhibitor screening using the EGFR (985-996) peptide, these values can serve as a reference for expected potency.
Table 3: Binding Affinities of Phosphorylated EGFR Peptides to SH2 Domains
| Phospho-Peptide | Binding Partner | Kd (µM) | Method | Source |
| pY1062-1076 | Grb2 | 4.2 ± 1.6 | NMR | [1] |
| pY1068 | Grb2 SH2 domain | Not specified | BIAcore | [11] |
| pY992 | Shc SH2 domain | (Minor binding site) | Competition Assay | [11] |
| pY1173 | Shc SH2 domain | (Major binding site) | Competition Assay | [11] |
Note: While a specific Kd for the phosphorylated 985-996 peptide is not available in the cited literature, the data for the pY1062-1076 peptide provides a strong indication of the binding affinity of a phosphorylated EGFR C-terminal peptide to the Grb2 SH2 domain. Tyr992 within the 985-996 sequence is a known binding site for Shc.
Signaling Pathway and Experimental Workflows
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization and the activation of its intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, including Tyr992 within the 985-996 region. Phosphorylated Tyr992 serves as a docking site for the SH2 domain of the adaptor protein Shc, which in turn recruits Grb2 and the guanine nucleotide exchange factor SOS. This complex activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade, ultimately leading to changes in gene expression that promote cell proliferation.
Experimental Workflow: Kinase Assay for Inhibitor Screening
This workflow outlines a typical high-throughput screening process to identify inhibitors of EGFR kinase activity using the EGFR (985-996) peptide as a substrate.
Experimental Workflow: Pull-Down Assay for Protein Interactions
This workflow describes a pull-down assay to investigate the binding of SH2 domain-containing proteins to the phosphorylated EGFR (985-996) peptide.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) assay to measure EGFR kinase activity and screen for inhibitors. The assay measures the change in polarization of a fluorescently labeled EGFR (985-996) peptide upon phosphorylation.
Materials:
-
Recombinant human EGFR kinase domain
-
Fluorescently labeled EGFR (985-996) peptide (e.g., FITC-DVVDADADEYLIPQ)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled EGFR peptide in kinase assay buffer.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
Prepare serial dilutions of test compounds in DMSO.
-
Prepare the EGFR kinase solution in kinase assay buffer.
-
-
Assay Setup:
-
Add 2 µL of diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 10 µL of EGFR kinase solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 8 µL of a pre-mixed solution containing the fluorescently labeled EGFR peptide and ATP to each well. The final concentrations should be optimized, but typical ranges are 10-100 nM for the peptide and 10-100 µM for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The change in fluorescence polarization is proportional to the extent of peptide phosphorylation.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve.
-
Protocol 2: Pull-Down Assay to Detect Interaction with SH2 Domain Proteins
This protocol describes a pull-down assay to confirm the interaction of the phosphorylated EGFR (985-996) peptide with SH2 domain-containing proteins from a cell lysate.
Materials:
-
Biotinylated EGFR (985-996) peptide
-
Recombinant human EGFR kinase domain
-
ATP
-
Streptavidin-coated magnetic beads
-
Cell line known to express SH2 domain proteins of interest (e.g., A431 cells for Grb2 and Shc)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies against the SH2 domain proteins of interest (e.g., anti-Grb2, anti-Shc)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Peptide Phosphorylation and Immobilization:
-
Incubate the biotinylated EGFR (985-996) peptide with recombinant EGFR kinase and ATP in kinase assay buffer at 30°C for 60 minutes to achieve phosphorylation. A non-phosphorylated peptide control should be prepared in parallel by omitting the ATP or the kinase.
-
Incubate the phosphorylated and non-phosphorylated peptides with streptavidin-coated magnetic beads for 30 minutes at room temperature with gentle rotation to allow for immobilization.
-
Wash the beads three times with wash buffer to remove unbound peptide.
-
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Pull-Down:
-
Incubate the peptide-coated beads (phosphorylated and non-phosphorylated controls) with 500-1000 µg of cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with cold wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the SH2 domain proteins of interest.
-
Detect the proteins using an HRP-conjugated secondary antibody and a chemiluminescence detection system. An increased signal in the lane with the phosphorylated peptide compared to the non-phosphorylated control indicates a specific interaction.
-
Conclusion
The EGFR peptide (985-996) is a versatile and valuable tool in the drug discovery workflow for targeting EGFR. The protocols and data provided in these application notes offer a framework for its effective use in kinase assays, inhibitor screening, and protein-protein interaction studies. By leveraging this peptide, researchers can gain deeper insights into EGFR biology and accelerate the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. apexbt.com [apexbt.com]
- 3. 5-formyl-ctp.com [5-formyl-ctp.com]
- 4. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR Peptide (985-996) Concentration for Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EGFR peptide (985-996) for successful kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the EGFR (985-996) peptide and why is it used in kinase assays?
A1: The EGFR (985-996) peptide is a synthetic 12-amino-acid sequence (DVVDADEYLIPQ) corresponding to residues 985-996 of the human Epidermal Growth Factor Receptor.[1][2] This region is located in the C-terminal tail of EGFR and contains a tyrosine residue (Tyr992) that is a known autophosphorylation site.[2] In kinase assays, this peptide serves as a specific substrate for the EGFR tyrosine kinase, allowing for the quantification of its enzymatic activity.[3] Its use provides a more specific and reproducible alternative to using whole proteins or cell lysates, where non-specific phosphorylation events can occur.[3]
Q2: What is a typical starting concentration range for the EGFR (985-996) peptide in a kinase assay?
A2: For initial experiments, a typical working concentration range for the EGFR (985-996) peptide is between 10 µM and 100 µM. However, the optimal concentration is highly dependent on the specific assay conditions, including the enzyme concentration and the assay format (e.g., TR-FRET, luminescence-based). For robust and reproducible results, it is crucial to experimentally determine the optimal peptide concentration, ideally by determining its Michaelis constant (Km).
Q3: How do I determine the optimal concentration of the EGFR (985-996) peptide for my assay?
A3: The optimal substrate concentration is typically at or near the Michaelis constant (Km), which is the concentration of the substrate at which the reaction rate is half of the maximum velocity (Vmax).[4][5] Operating at the Km provides a good balance between assay signal and sensitivity to inhibitors.[4][5] The recommended approach is to perform a peptide titration experiment to determine the Km value under your specific assay conditions. (See the detailed experimental protocol below).
Q4: What are some common assay formats used to measure the phosphorylation of the EGFR (985-996) peptide?
A4: Several assay formats can be used, including:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] The luminescent signal is directly proportional to the kinase activity.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., LanthaScreen®): This format uses a europium-labeled antibody that recognizes the phosphorylated peptide and a fluorescently labeled peptide substrate. Phosphorylation brings the donor (europium) and acceptor (fluorophore) into proximity, generating a FRET signal.[7]
-
Radiometric assays: These traditional assays use radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP) and measure the incorporation of the radioactive phosphate into the peptide substrate.[4]
Experimental Protocols
Protocol 1: Determination of the Michaelis Constant (Km) for EGFR (985-996) Peptide
This protocol outlines the steps to determine the Km of the EGFR (985-996) peptide using a luminescence-based kinase assay (e.g., ADP-Glo™). The principles can be adapted for other assay formats.
Objective: To determine the substrate concentration at which the reaction rate is half of Vmax.
Materials:
-
Recombinant human EGFR enzyme
-
EGFR (985-996) peptide
-
ATP
-
EGFR Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 10 mM MnCl₂, 0.1 mg/ml BSA, 1 mM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Peptide Serial Dilution:
-
Prepare a stock solution of the EGFR (985-996) peptide in an appropriate solvent (see Troubleshooting section for solubility).
-
Perform a serial dilution of the peptide in EGFR Kinase Buffer to create a range of concentrations. A 10-point, 2-fold dilution series is recommended, starting from a high concentration (e.g., 500 µM).
-
Include a no-peptide control for background measurement.
-
-
Enzyme Preparation:
-
Dilute the recombinant EGFR enzyme to a predetermined optimal concentration in EGFR Kinase Buffer. This optimal enzyme concentration should be determined in a separate enzyme titration experiment to ensure the reaction is in the linear range.
-
-
Reaction Setup:
-
Add the diluted peptide solutions to the wells of the microplate.
-
Add the diluted EGFR enzyme to all wells, including the no-peptide controls.
-
-
Reaction Initiation:
-
Prepare an ATP solution in EGFR Kinase Buffer at a concentration that is saturating (typically 10-100 µM, which should be higher than the Km for ATP).[4]
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6][9]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-peptide control) from all other readings.
-
Plot the reaction velocity (luminescence signal) against the peptide substrate concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.[4][5]
Michaelis-Menten Equation: V = (Vmax * [S]) / (Km + [S])
-
Data Presentation
| Parameter | Description | Typical Value Range (for illustrative purposes) |
| Km (Peptide) | Michaelis constant for the EGFR (985-996) peptide. | 30 - 150 µM |
| Vmax | Maximum reaction velocity at saturating substrate concentration. | Varies with enzyme concentration and assay conditions. |
| Optimal Peptide Conc. | Concentration for routine assays (typically ~Km). | 30 - 150 µM |
| ATP Concentration | Should be at or above the Km for ATP. | 10 - 100 µM |
| Enzyme Concentration | Empirically determined to be in the linear range of the assay. | 1 - 10 nM |
| Incubation Time | Within the linear range of the reaction. | 30 - 120 minutes |
Note: The values in this table are for illustrative purposes and should be experimentally determined for your specific assay system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Inactive Enzyme: Improper storage or handling of the EGFR enzyme. | - Aliquot the enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.- Test the enzyme activity with a known positive control substrate. |
| Peptide Insolubility: The EGFR (985-996) peptide may not be fully dissolved. | - Try dissolving the peptide in sterile water first. If it fails, try a small amount of DMSO, followed by dilution with the assay buffer.[10] For acidic peptides, a dilute solution of ammonium hydroxide can be used, while for basic peptides, dilute acetic acid can be tried.[10] | |
| Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, enzyme, or peptide. | - Re-verify the concentrations of all stock solutions.- Perform enzyme and ATP titrations to determine their optimal concentrations.- Ensure the peptide concentration is appropriate (around the Km). | |
| High Background Signal | Contaminated Reagents: Buffers or water may be contaminated. | - Use fresh, high-quality reagents and sterile, nuclease-free water. |
| Non-Enzymatic ATP Hydrolysis: ATP may be unstable in the assay buffer. | - Prepare fresh ATP solutions and keep them on ice. | |
| Autophosphorylation of EGFR: The enzyme may be autophosphorylating at a high rate. | - Optimize the enzyme concentration to the lowest level that provides a robust signal. | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize well-to-well variability. |
| Peptide Aggregation: Some peptides can aggregate at high concentrations, leading to inconsistent results. | - Visually inspect the peptide stock solution for any precipitates.- If aggregation is suspected, try different solvents or sonication to aid dissolution. Some studies have shown that certain EGFR substrate peptides can form fibrils and cause enzyme aggregation, which can affect kinase activity.[4] | |
| Temperature Fluctuations: Inconsistent incubation temperatures. | - Use a calibrated incubator and ensure even temperature distribution across the plate. |
Visualizations
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: Experimental workflow for determining the Km of the EGFR (985-996) peptide.
References
- 1. Aggregation-induced activation of the epidermal growth factor receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. 5-formyl-ctp.com [5-formyl-ctp.com]
- 4. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com.cn [promega.com.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
EGFR peptide (985-996) solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, storage, and handling of EGFR peptide (985-996).
Frequently Asked Questions (FAQs)
Q1: What is EGFR peptide (985-996)?
A1: EGFR peptide (985-996) is a synthetic peptide corresponding to amino acids 985-996 of the human Epidermal Growth Factor Receptor (EGFR).[1] Its sequence is H-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH.[2] This peptide contains the tyrosine residue Tyr992, which is a known autophosphorylation site within the C-terminal domain of EGFR.[2] Consequently, it is widely used as a specific substrate in EGFR tyrosine kinase assays to study enzyme activity and screen for inhibitors.[3]
Q2: What are the primary applications of this peptide?
A2: The primary applications of EGFR peptide (985-996) include:
-
Kinase Assays: Serving as a specific substrate to measure the enzymatic activity of EGFR tyrosine kinase.[3]
-
Inhibitor Screening: Acting as a tool to identify and characterize potential inhibitors of EGFR signaling.
-
Signal Transduction Studies: Investigating the downstream signaling pathways mediated by EGFR, such as the MAPK, Akt, and JNK pathways.[4][5]
Q3: What are the recommended storage conditions for EGFR peptide (985-996)?
A3: Proper storage is crucial to maintain the integrity and activity of the peptide. Recommendations vary for lyophilized and reconstituted forms.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or lower | Long-term | Stable for at least 12 months at -20°C.[6] For short-term storage, 4°C is acceptable. |
| Reconstituted Solution | -80°C | Long-term | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3] |
Troubleshooting Guide
Issue: The peptide won't dissolve in water.
-
Initial Steps: The solubility of EGFR peptide (985-996) in water can be challenging. One supplier suggests a solubility of at least 10.12 mg/mL in water, which may require sonication to achieve.[4][5][7]
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to gently agitate the solution. Be careful not to overheat the sample.
-
pH Adjustment: If the peptide remains insoluble, adding a small amount of a volatile basic solution, such as ammonium hydroxide (<50 µL), can help to dissolve acidic peptides.[1]
-
Alternative Solvents: If aqueous solubility remains an issue, consider using an organic solvent.
-
Issue: Peptide aggregation is observed after reconstitution.
-
Potential Cause: Peptides, especially those with hydrophobic residues, can be prone to aggregation. Improper handling or storage can exacerbate this issue.
-
Troubleshooting Steps:
-
Fresh Solvents: Always use high-purity, sterile solvents for reconstitution.
-
Proper Mixing: When dissolving, gently vortex or pipette the solution up and down. Avoid vigorous shaking, which can induce aggregation.
-
Storage: Store reconstituted aliquots at -80°C to minimize the risk of aggregation over time.[3]
-
Filtration: If aggregates are present, the solution can be centrifuged to pellet the aggregates, and the supernatant can be carefully transferred to a new tube. However, this may result in a loss of peptide concentration.
-
Experimental Protocols
Peptide Reconstitution Protocol
This protocol provides a general guideline for reconstituting lyophilized EGFR peptide (985-996).
Materials:
-
Lyophilized EGFR peptide (985-996)
-
Sterile, high-purity water, DMSO, or another appropriate solvent
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the desired volume of solvent to the vial to achieve the target concentration. Refer to the solubility data table below for guidance.
-
Dissolution: Gently vortex or pipette the solution to dissolve the peptide completely. If using water, sonication may be necessary.[4][5][7]
-
Aliquoting and Storage: Aliquot the reconstituted peptide into sterile, low-protein-binding tubes. Store the aliquots at -80°C.[3]
Solubility Data Summary
| Solvent | Solubility | Reference |
| Water | ≥10.12 mg/mL (with sonication) | [4][5][7] |
| DMSO | ≥137.6 mg/mL | [4][5][7] |
| Ethanol | Insoluble | [4][5][7] |
EGFR Kinase Assay Protocol (General)
This protocol outlines a general workflow for an in vitro kinase assay using EGFR peptide (985-996) as a substrate. Specific conditions, such as enzyme and peptide concentrations, may need to be optimized for your particular experimental setup.
Materials:
-
Recombinant active EGFR kinase
-
EGFR peptide (985-996) stock solution
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP stock solution
-
Test inhibitor compounds (if applicable)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white, non-binding surface microtiter plate
Workflow:
EGFR Kinase Assay Workflow
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted test compounds or vehicle control for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of EGFR peptide (985-996) and ATP.
-
Kinetic Monitoring: Monitor the reaction progress by measuring the signal (e.g., luminescence) at regular intervals.
-
Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC₅₀ value.
Signaling Pathway
EGFR activation by its ligands, such as Epidermal Growth Factor (EGF), leads to receptor dimerization, autophosphorylation, and the initiation of multiple downstream signaling cascades that regulate key cellular processes like proliferation, survival, and differentiation. The EGFR peptide (985-996) is a component of the C-terminal tail of the receptor, which, upon phosphorylation, serves as a docking site for various signaling proteins.
Simplified EGFR Signaling Pathway
References
- 1. MBS634014-5x1mg | Epidermal Growth Factor (EGF) Receptor Peptide (985-996) [clinisciences.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Reconstituted EGFR Peptide (985-996)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the reconstituted Epidermal Growth Factor Receptor (EGFR) peptide (985-996). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the EGFR peptide (985-996) and what are its key properties?
The EGFR peptide (985-996) is a synthetic peptide fragment corresponding to amino acids 985-996 of the human EGFR protein.[1][2][3][4][5] Its sequence is H-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH.[6][7][8] This region is located in the C-terminal tail of EGFR and is crucial for downstream signaling and protein-protein interactions.[1] The peptide has a molecular weight of approximately 1376.46 g/mol .[7][8] It is often used in research to study EGFR-mediated signaling pathways, investigate phosphorylation events, and act as a substrate or competitive inhibitor in kinase assays.[1]
Q2: How should I reconstitute and store the lyophilized EGFR peptide (985-996)?
For reconstitution, it is generally recommended to use sterile, distilled water or a buffer appropriate for your experiment.[8] Due to its amino acid composition, the peptide is soluble in water and DMSO.[7][8] For initial solubilization, especially for hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution with an aqueous buffer.[2][9]
For long-term storage, the lyophilized peptide should be stored at -20°C.[6][8] Once reconstituted, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What are the common causes of instability in the reconstituted EGFR peptide (985-996)?
Peptides, in general, are susceptible to both chemical and physical instability.[10][11] Given the sequence of EGFR (985-996), which contains multiple aspartic acid (Asp) residues, it may be prone to specific degradation pathways:
-
Hydrolysis: The peptide bonds, particularly those involving aspartic acid, can be cleaved by hydrolysis, especially at acidic pH.[10][12]
-
Deamidation: The glutamine (Gln) residue at the C-terminus can undergo deamidation.[11]
-
Oxidation: While this peptide does not contain the most susceptible residues like methionine or cysteine, the tyrosine (Tyr) residue can be a site for oxidation.[13]
-
Aggregation: Peptides can self-associate to form larger, often insoluble, aggregates, which can lead to a loss of biological activity.[9][14]
Q4: How can I improve the stability of my reconstituted EGFR peptide solution?
Several strategies can be employed to enhance the stability of peptide solutions:
-
pH and Buffer Selection: The pH of the solution is a critical factor.[9] Maintaining an optimal pH using a suitable buffer system can minimize degradation. For peptides with aspartic acid residues, a slightly acidic pH (around 4-5) can sometimes reduce the rate of deamidation and hydrolysis.[12]
-
Use of Excipients: The addition of stabilizers such as sugars (e.g., trehalose, mannitol) or polyols can help protect the peptide from degradation.[9]
-
Control of Temperature: Storing the reconstituted peptide at low temperatures (-20°C or -80°C) is crucial to slow down degradation reactions.
-
Minimizing Freeze-Thaw Cycles: Aliquoting the peptide solution into single-use vials prevents repeated freezing and thawing, which can cause aggregation and degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Peptide aggregation. | - Gently vortex or sonicate the solution. - Test the solubility of a small aliquot at a different pH. Peptides are often least soluble at their isoelectric point (pI).[9] - For highly aggregated peptides, resolubilization in a small amount of a denaturing agent like 6M Guanidine HCl or 8M Urea may be necessary, followed by dilution into the working buffer.[9] |
| Loss of Biological Activity | Peptide degradation (hydrolysis, deamidation, oxidation). | - Confirm the purity and integrity of the peptide using HPLC and Mass Spectrometry. - Prepare fresh solutions from lyophilized stock. - Optimize storage conditions (pH, temperature, addition of stabilizers). |
| Inconsistent Experimental Results | Variability in peptide concentration due to aggregation or adsorption to surfaces. | - Centrifuge the peptide solution before use to pellet any aggregates. - Use low-protein-binding tubes and pipette tips. - Consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer to reduce adsorption, if compatible with your assay. |
| Difficulty Dissolving the Peptide | The peptide's intrinsic hydrophobicity or aggregation upon reconstitution. | - Try reconstituting in a small volume of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[2][9] - Sonication can aid in dissolving the peptide.[7] |
Experimental Protocols
Protocol 1: Assessing Peptide Purity and Degradation by RP-HPLC
Objective: To determine the purity of the reconstituted EGFR peptide (985-996) and identify any degradation products over time.
Methodology:
-
Sample Preparation:
-
Reconstitute the EGFR peptide (985-996) in a suitable solvent (e.g., sterile water or 10% acetonitrile in water) to a known concentration (e.g., 1 mg/mL).
-
Prepare aliquots of the peptide solution and store them under different conditions to be tested (e.g., different pH buffers, temperatures, with/without stabilizers).
-
At specified time points, take an aliquot for analysis.
-
-
HPLC Analysis:
-
System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.[15][16]
-
Column: A C18 column is typically used for peptide analysis.[15][17][18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[17]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).[17]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Monitor the appearance of new peaks over time, which may indicate degradation products.
-
Protocol 2: Characterization of Peptide Degradation by Mass Spectrometry
Objective: To identify the chemical nature of any degradation products of the EGFR peptide (985-996).
Methodology:
-
Sample Preparation:
-
Use the same samples prepared for the HPLC analysis. The fractions collected from the HPLC can also be analyzed.
-
-
Mass Spectrometry Analysis:
-
System: A mass spectrometer, such as a MALDI-TOF or an LC-MS system.[15][19]
-
MALDI-TOF:
-
Mix a small amount of the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in positive ion mode.
-
-
LC-MS:
-
Inject the peptide solution into an LC-MS system. The LC conditions can be similar to those described in Protocol 1.
-
The eluent from the LC column is directly introduced into the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
-
-
Data Analysis:
-
Determine the molecular weight of the intact peptide and any other species present in the sample.
-
Compare the observed molecular weights with the expected molecular weights of potential degradation products (e.g., hydrolyzed fragments, deamidated peptide).
-
For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed to sequence the peptide and its degradation products to pinpoint the exact site of modification.[19][20]
-
Visualizations
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MOLNOVA | Epidermal Growth Factor Receptor Peptide (985-996) | 96249-43-3 [molnova.com]
- 6. apexbt.com [apexbt.com]
- 7. Epidermal Growth Factor Receptor Peptide (985-996) - Amerigo Scientific [amerigoscientific.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. veeprho.com [veeprho.com]
- 12. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. pekcuralabs.com [pekcuralabs.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing EGFR (985-996) Kinase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and enhance the signal-to-noise ratio in EGFR (985-996) kinase activity assays.
Troubleshooting Guides & FAQs
High background noise can significantly impact the quality and reliability of your experimental data. Below are common issues and detailed solutions to help you troubleshoot and optimize your EGFR (985-996) kinase activity assays.
Q1: My assay has high background in the "no enzyme" control wells. What are the likely causes and how can I fix this?
High background in the absence of the EGFR kinase suggests that the signal is being generated by factors other than enzymatic phosphorylation of the substrate.
Possible Causes and Solutions:
-
Reagent Contamination: Buffers, ATP, or the substrate itself may be contaminated with other kinases or phosphatases.
-
Solution: Prepare all reagents fresh using high-purity components. Use sterile, nuclease-free water.
-
-
Non-Specific Binding of Detection Antibody: The antibody used to detect phosphorylation may be binding non-specifically to the substrate or the plate.
-
Solution: Optimize the concentration of the detection antibody. Increase the stringency of the washing steps by increasing the number of washes or adding a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.[1]
-
-
Substrate Quality: The EGFR (985-996) peptide substrate may be of low purity or may have degraded.
-
Solution: Use a high-purity synthetic peptide. Store the peptide lyophilized at -20°C or lower and, after reconstitution, in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Compound Interference (for inhibitor screening): The test compounds may be autofluorescent or may interfere with the detection system (e.g., luciferase-based assays).[3]
-
Solution: Run a counterscreen where the compound is tested in the absence of the enzyme to identify any interference with the assay signal.[4]
-
Q2: I'm observing high variability between my replicate wells. What are the common sources of this inconsistency?
Inconsistent results across replicate wells can compromise the reliability of your data.[5]
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a multi-well plate, do so in a consistent order and at a steady pace.[6]
-
-
Inadequate Mixing: Reagents may not be uniformly mixed in each well.
-
Solution: After adding each reagent, gently mix the contents of the wells by tapping the plate or using a plate shaker at a low speed.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[5]
-
-
Temperature Fluctuations: Inconsistent temperature across the plate can lead to variations in enzyme activity.
-
Solution: Ensure the entire plate is at the desired reaction temperature. Pre-warm all reagents to the reaction temperature before starting the assay.
-
Q3: How can I optimize my assay components to improve the signal-to-noise ratio?
Systematic optimization of each assay component is crucial for achieving a robust and sensitive assay.
Optimizing Key Assay Components:
-
ATP Concentration: The concentration of ATP can significantly impact both the signal and the background.
-
Recommendation: The optimal ATP concentration should be determined empirically. Often, a concentration at or near the Km of the kinase for ATP is used.[7] For EGFR, increasing the ATP concentration up to 50 µM has been shown to increase the phosphorylation signal, with no further increase observed at higher concentrations.[8] A concentration of 100 µM was used for subsequent experiments in one study.[8]
-
-
EGFR (985-996) Substrate Concentration: Substrate concentration should be optimized to ensure it is not limiting the reaction while minimizing non-specific binding.
-
Recommendation: Titrate the substrate concentration to find the optimal balance between a strong signal and low background. The defined sequence of the 985-996 peptide provides a highly specific substrate, which helps in improving assay fidelity.[2]
-
-
Enzyme (EGFR) Concentration: The amount of kinase will directly influence the rate of the reaction and the overall signal.
-
Recommendation: Perform an enzyme titration to determine the concentration that yields a robust signal within the linear range of the assay.
-
-
Blocking Agents: Proper blocking is essential to prevent non-specific binding of antibodies and other proteins to the plate surface.
-
Recommendation: Bovine Serum Albumin (BSA) is a commonly used blocking agent. A study using a magnetic bead-based assay blocked with 10% BSA in the kinase buffer.[8]
-
Data Presentation
Table 1: Example of ATP Concentration Optimization
| ATP Concentration (µM) | Signal (Relative Fluorescence Units) | Background (Relative Fluorescence Units) | Signal-to-Background Ratio |
| 0 | 150 | 140 | 1.1 |
| 10 | 1200 | 160 | 7.5 |
| 25 | 2500 | 180 | 13.9 |
| 50 | 4800 | 200 | 24.0 |
| 100 | 4900 | 210 | 23.3 |
| 150 | 4950 | 220 | 22.5 |
Note: This data is illustrative and based on the trend described in a study where the phosphorylation signal increased with ATP concentration up to 50 µM.[8]
Table 2: Troubleshooting High Background Noise
| Symptom | Possible Cause | Recommended Action |
| High signal in "no enzyme" control | Reagent contamination | Prepare fresh buffers and reagents. |
| Non-specific antibody binding | Titrate antibody concentration; increase wash stringency. | |
| Compound interference | Run a counterscreen without the enzyme. | |
| High signal in "no substrate" control | Kinase autophosphorylation | This is expected to some degree. Ensure it is significantly lower than the signal with the substrate. |
| High background across all wells | Suboptimal blocking | Increase blocking time or concentration of blocking agent (e.g., BSA). |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer.[1] |
Experimental Protocols
Protocol 1: Magnetic Bead-Based EGFR (985-996) Kinase Assay
This protocol is adapted from a method for quantitatively profiling EGFR kinase activity.[8]
Materials:
-
EGFR Kinase Buffer (1x): 20 mM HEPES (pH 7.2), 10 mM MnCl₂, 15 mM MgCl₂, 1 mM DTT, 40 µg/mL BSA.
-
Blocking Buffer: 10% BSA in EGFR Kinase Buffer.
-
EGFR (985-996) peptide-conjugated magnetic beads.
-
Recombinant EGFR enzyme or cell lysate.
-
ATP solution (e.g., 1 mM stock).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated anti-phosphotyrosine antibody.
-
Chemiluminescent or fluorescent HRP substrate.
Procedure:
-
Bead Preparation: Add 5 µL of substrate-conjugated magnetic beads to each well of a 96-well plate.
-
Blocking: Add 100 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature (RT).
-
Washing: Remove the blocking buffer and wash the beads twice with 100 µL of EGFR Kinase Buffer.
-
Kinase Reaction: Prepare the reaction mixture containing recombinant EGFR or cell lysate, and ATP (final concentration to be optimized, e.g., 100 µM) in a total volume of 60 µL of 1x EGFR Kinase Assay Buffer.[8]
-
Incubation: Add the reaction mixture to the beads and incubate for a predetermined time (e.g., 30-60 minutes) at RT.[8]
-
Washing: Stop the reaction by removing the reaction mixture and washing the beads three times with 100 µL of Wash Buffer.
-
Antibody Incubation: Add the HRP-conjugated anti-phosphotyrosine antibody (diluted in a suitable buffer, e.g., PBS with 1% BSA) and incubate for 1 hour at RT.
-
Washing: Wash the beads three times with 100 µL of Wash Buffer.
-
Detection: Add the HRP substrate and measure the signal using a suitable plate reader.
Visualizations
Diagrams of Signaling Pathways and Workflows
References
- 1. Directions for washing ELISA plates | U-CyTech [ucytech.com]
- 2. 5-formyl-ctp.com [5-formyl-ctp.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of EGFR Peptide (985-996)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of the EGFR peptide (985-996).
Understanding the EGFR Peptide (985-996)
The Epidermal Growth Factor Receptor (EGFR) peptide (985-996) is a twelve-amino-acid sequence (Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln) derived from the C-terminal domain of the human EGFR protein.[1][2] This region is crucial for downstream signaling and protein-protein interactions.[1] The peptide's composition, rich in both acidic (aspartic acid, glutamic acid) and hydrophobic (valine, leucine, isoleucine, proline) residues, makes it susceptible to non-specific binding in various experimental assays.
Key Physicochemical Properties:
| Property | Value | Significance for Non-Specific Binding |
| Amino Acid Sequence | DVVDADEYLIPQ | The presence of multiple acidic residues (Asp, Glu) contributes to a net negative charge at neutral pH, increasing the likelihood of ionic interactions with positively charged surfaces. The hydrophobic residues (Val, Leu, Ile, Pro) can lead to non-specific binding to hydrophobic surfaces like polystyrene plates. |
| Molecular Weight | 1376.49 g/mol | [3] |
| Theoretical Isoelectric Point (pI) | ~3.8 | The low pI indicates that the peptide will be highly negatively charged at physiological pH (around 7.4), making it prone to electrostatic interactions with positively charged surfaces or molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with the EGFR peptide (985-996)?
A1: The primary drivers of non-specific binding for this peptide are:
-
Ionic Interactions: Due to its low isoelectric point (pI ≈ 3.8), the peptide carries a strong negative charge at neutral pH. This can lead to electrostatic attraction to positively charged surfaces on microplates, membranes, or other proteins.
-
Hydrophobic Interactions: The peptide contains several hydrophobic amino acids (Val, Leu, Ile, Pro) that can adsorb to non-polar surfaces, such as standard polystyrene microplates and plasticware.[4]
Q2: I am observing high background in my ELISA experiment using the EGFR peptide. What is the most likely cause?
A2: High background in an ELISA is a common issue and can stem from several factors when working with the EGFR peptide:
-
Inadequate Blocking: The blocking agent may not be effectively covering all non-specific binding sites on the microplate wells.
-
Suboptimal Washing: Insufficient or inefficient washing steps can leave unbound peptide or detection reagents behind, contributing to the background signal.[5][6]
-
Inappropriate Buffer Composition: The pH or salt concentration of your buffers may be promoting ionic or hydrophobic interactions between the peptide and the plate.
Q3: Can the choice of plasticware affect the non-specific binding of the EGFR peptide?
A3: Yes, the type of plasticware can significantly impact non-specific binding. Standard polystyrene plates have hydrophobic surfaces that can readily bind the hydrophobic residues of the peptide. Using low-binding microplates and tubes, which have a more hydrophilic surface, is highly recommended to minimize these interactions.
Troubleshooting Guides
High Background in Immunoassays (ELISA, Western Blot)
dot
Caption: Troubleshooting workflow for high background in immunoassays.
Issue: Consistently high background signal across the plate or membrane, obscuring the specific signal.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | 1. Optimize Blocking Agent: Casein-based blockers are often more effective than BSA for acidic peptides.[1] Consider using whole serum (e.g., 5-10% normal goat serum) if the secondary antibody is goat-derived. 2. Increase Blocking Time and Temperature: Extend blocking incubation to 2 hours at room temperature or overnight at 4°C. |
| Suboptimal Washing | 1. Increase Wash Steps: Increase the number of washes to 5-6 cycles. 2. Add a Surfactant: Include 0.05% - 0.1% Tween-20 in your wash buffer to disrupt hydrophobic interactions. 3. Increase Soak Time: Allow the wash buffer to sit in the wells for a few minutes during each wash step.[7] |
| Incorrect Buffer Conditions | 1. Adjust Buffer pH: Since the peptide's pI is ~3.8, using a wash buffer with a pH further from this value (e.g., pH 8.0-9.0) can help maintain its negative charge and reduce non-specific binding to negatively charged surfaces. 2. Increase Salt Concentration: Gradually increase the NaCl concentration in your buffers (e.g., from 150 mM up to 500 mM) to disrupt ionic interactions. |
| Suboptimal Antibody Concentration | 1. Titrate Antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding. Perform a titration to determine the optimal antibody concentration that provides a good signal-to-noise ratio. |
Low Signal or No Signal
dot
Caption: Troubleshooting workflow for low or no signal.
Issue: The expected signal is weak or absent, even in positive controls.
| Potential Cause | Troubleshooting Steps |
| Peptide Not Binding to the Surface | 1. Use High-Binding Plates: For direct or indirect ELISAs where the peptide is coated on the plate, use high-binding capacity plates. 2. Optimize Coating Buffer: The standard carbonate-bicarbonate coating buffer (pH 9.6) may not be optimal. Test different coating buffers with pH values ranging from 4.0 to 8.0 to find the best condition for peptide adsorption.[6][8] |
| Over-aggressive Washing or Blocking | 1. Reduce Detergent Concentration: High concentrations of Tween-20 can sometimes strip the coated peptide from the well. Try reducing the concentration to 0.05%. 2. Blocking Agent Interference: The blocking agent might be masking the epitope of the peptide. Test alternative blocking agents. |
| Peptide Degradation | 1. Use Fresh Peptide: Ensure the peptide is properly stored and use a fresh aliquot for coating. Peptides can degrade with multiple freeze-thaw cycles. |
Experimental Protocols
General ELISA Protocol for EGFR Peptide (985-996) Detection
dot
Caption: A generalized experimental workflow for an indirect ELISA.
This protocol provides a starting point and should be optimized for your specific antibodies and experimental setup.
-
Peptide Coating:
-
Dilute the EGFR peptide (985-996) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6, or PBS, pH 7.4).
-
Add 100 µL of the peptide solution to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.[8]
-
-
Washing:
-
Discard the coating solution and wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% Casein in PBS or 5% Normal Goat Serum in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Wash the plate as described in step 2.
-
Dilute the primary antibody against the EGFR peptide in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄ for TMB).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[5]
-
EGFR Signaling Pathway Overview
dot
Caption: A simplified diagram of the EGFR signaling pathway.
The EGFR peptide (985-996) is part of the intracellular domain of EGFR, which, upon receptor activation and autophosphorylation, serves as a docking site for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways that regulate cell proliferation and survival.[1] Understanding this context is crucial when designing experiments to study the functional role of this peptide sequence.
References
- 1. Epidermal Growth Factor Receptor Peptide (985-996) - Amerigo Scientific [amerigoscientific.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Epidermal Growth Factor Receptor Peptide (985-996) - Elabscience® [elabscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 7. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
Technical Support Center: EGFR (985-996) Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance reproducibility in experiments involving the Epidermal Growth Factor Receptor (EGFR) peptide (985-996) and antibodies targeting this region.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the EGFR (985-996) region?
The EGFR (985-996) region, with the amino acid sequence DVVDADEYLIPQ, is located in the cytoplasmic tail of the Epidermal Growth Factor Receptor. This region contains a critical tyrosine residue, Y992, which is a major autophosphorylation site upon EGFR activation.[1][2] Phosphorylation of Y992 creates a docking site for signaling proteins containing SH2 domains, such as PLCγ-1, initiating downstream signaling cascades involved in cell proliferation, differentiation, and migration.[1][3] Antibodies raised against this specific peptide sequence are valuable tools for studying EGFR activation and signaling.[4][5]
Q2: My synthetic EGFR (985-996) peptide is difficult to dissolve. What is the recommended procedure?
For hydrophobic peptides like EGFR (985-996), it is recommended to first attempt dissolution in a small amount of an organic solvent such as DMSO.[6] Once dissolved, you can then slowly add your aqueous assay buffer to achieve the desired final concentration. Always ensure the final concentration of the organic solvent is low enough (typically ≤ 0.1%) to not interfere with your experiment or cause cellular toxicity.
Q3: I am observing high batch-to-batch variability with my EGFR (985-996) peptide. What could be the cause?
High batch-to-batch variability in synthetic peptides can stem from inconsistencies in synthesis and purification.[7] It is crucial to source peptides from a reputable supplier that provides a certificate of analysis with data on purity (e.g., >95% via HPLC) and correct mass (via mass spectrometry). Proper storage of the lyophilized peptide at -20°C or lower is also critical to prevent degradation.[8]
Q4: What are the key considerations when using an antibody targeting the EGFR (985-996) epitope?
When using an antibody targeting the EGFR (985-996) region, it is essential to validate its specificity. A peptide competition assay is a recommended method to confirm that the antibody's binding is specific to the intended epitope.[9][10][11][12] Additionally, ensure the antibody is validated for your specific application (e.g., Western blot, immunoprecipitation, immunofluorescence) and follow the manufacturer's recommended dilutions as a starting point for optimization.
Troubleshooting Guides
Guide 1: Western Blotting for Phospho-EGFR (Y992)
Problem: Weak or No Signal
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | Confirm that your cell line or tissue expresses sufficient levels of EGFR. Consider using a positive control cell line known for high EGFR expression, such as A431 cells. |
| Inefficient Phosphorylation | Ensure cells are properly stimulated with EGF (e.g., 100 ng/mL for 10-15 minutes) to induce EGFR phosphorylation.[13] Use fresh EGF for stimulation. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform a titration to determine the optimal dilution. Increase the incubation time (e.g., overnight at 4°C).[14] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For a large protein like EGFR (~170 kDa), a wet transfer system overnight at 4°C is often more efficient than semi-dry transfer. |
| Inactive Secondary Antibody or Substrate | Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. Use a fresh chemiluminescent substrate.[14] |
Problem: High Background
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider switching blocking agents (e.g., from non-fat milk to BSA, especially for phospho-antibodies). |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[14] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding. |
| Contaminated Buffers | Prepare fresh buffers, as bacterial or fungal contamination can lead to high background. |
Problem: Non-Specific Bands
| Potential Cause | Troubleshooting Step |
| Antibody Cross-Reactivity | Perform a peptide competition assay to confirm the specificity of the primary antibody for the phospho-Y992 epitope.[10][11] |
| Protein Degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.[15] |
| Too Much Protein Loaded | Reduce the amount of total protein loaded onto the gel.[14] |
Guide 2: EGFR Kinase Assay Using (985-996) Peptide Substrate
Problem: Low or No Kinase Activity
| Potential Cause | Troubleshooting Step |
| Inactive Kinase | Use a known active kinase as a positive control. Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Peptide Substrate Concentration | The concentration of the EGFR (985-996) peptide may be too low. The optimal concentration is typically around the Km value for the kinase. Perform a substrate titration to determine the optimal concentration. |
| Incorrect Assay Buffer Conditions | Optimize the pH, salt concentration, and co-factor (e.g., Mg2+, Mn2+) concentrations in your kinase assay buffer. |
| ATP Concentration Too Low | Ensure the ATP concentration is appropriate for your assay. For kinetic studies, concentrations around the Km of ATP for the kinase are used. |
Problem: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Incomplete Mixing of Reagents | Ensure all components are thoroughly mixed before starting the reaction and after adding each reagent. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or water.[8] |
| Peptide Instability | Prepare fresh dilutions of the EGFR (985-996) peptide for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR (Y992)
-
Cell Lysis:
-
Culture cells to 80-90% confluency and serum-starve for 4-6 hours.
-
Stimulate cells with 100 ng/mL EGF for 10-15 minutes at 37°C.[13]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (Y992) overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for the recommended dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Protocol 2: Immunoprecipitation of EGFR
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G agarose beads to 500-1000 µg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-EGFR (985-996) antibody to the pre-cleared lysate.[13]
-
Incubate overnight at 4°C on a rotator.
-
Add 30-50 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-4 times with ice-cold lysis buffer.[13]
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
The eluate can then be analyzed by Western blotting.
-
Data Presentation
Table 1: Recommended Antibody Dilutions for EGFR (985-996) Related Experiments
| Application | Antibody Type | Starting Dilution | Reference |
| Western Blot | Anti-phospho-EGFR (Y992) | 1:1000 | Manufacturer's Datasheet |
| Western Blot | Anti-EGFR (985-996) | 1:2000 | |
| Immunoprecipitation | Anti-EGFR (985-996) | 1-5 µg per 500-1000 µg lysate | [13] |
| Immunofluorescence | Anti-EGFR (985-996) | 1:100 - 1:500 | Manufacturer's Datasheet |
Table 2: Typical Kinase Assay Conditions for EGFR (985-996) Peptide
| Parameter | Typical Range/Value | Notes |
| EGFR (985-996) Peptide Concentration | 5-20 µM | Should be optimized around the Km value. |
| ATP Concentration | 10-100 µM | Should be optimized around the Km value. |
| Kinase Concentration | 5-10 nM | Dependent on kinase activity. |
| Incubation Time | 30-60 minutes | Should be within the linear range of the reaction. |
| Temperature | 30°C | |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT | Components may need optimization. |
Visualizations
Caption: EGFR signaling pathway focusing on the Y992 phosphorylation site.
Caption: A generalized experimental workflow for EGFR (985-996) studies.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 12. Peptide Competition Protocol: Novus Biologicals [novusbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
selecting the right buffer conditions for EGFR peptide (985-996) assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal buffer conditions for assays utilizing the EGFR peptide (985-996) substrate. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the EGFR peptide (985-996) and why is it used in assays?
The EGFR peptide (985-996) is a synthetic peptide that corresponds to amino acids 985-996 of the human Epidermal Growth Factor Receptor.[1][2][3] This sequence includes Tyr992, a key autophosphorylation site within the C-terminal tail of EGFR.[2] In assays, it serves as a specific substrate for EGFR tyrosine kinase, allowing for the precise measurement of kinase activity. Its use helps to avoid the complexities and potential for non-specific phosphorylation that can occur with full-length protein substrates or cell lysates.[1]
Q2: What are the critical components of a kinase assay buffer for the EGFR peptide (985-996)?
A typical kinase assay buffer for EGFR includes a buffering agent to maintain pH, divalent cations as cofactors for the kinase, a reducing agent to prevent oxidation, and sometimes a detergent to prevent aggregation. It is also common to include BSA to prevent non-specific binding of the enzyme to reaction tubes.
Q3: How do I properly dissolve and store the EGFR peptide (985-996)?
For solubility, it is recommended to first try dissolving the peptide in sterile water.[4] If the peptide does not dissolve, adding a small amount of ammonium hydroxide (<50 μL) or 10%-30% acetic acid can help.[4] For highly hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution in your aqueous assay buffer.[4] Lyophilized peptide should be stored at -20°C or lower. Once reconstituted, it is best to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
Recommended Buffer Conditions for EGFR Peptide (985-996) Assays
The optimal buffer conditions can vary depending on the specific assay format and detection method. However, the following table summarizes commonly used components and their typical concentration ranges for EGFR kinase assays.
| Component | Typical Concentration Range | Purpose |
| Buffer | 20-50 mM | Maintain a stable pH |
| Tris-HCl | pH 7.2 - 7.5 | Common buffering agent |
| HEPES | pH 7.2 - 7.5 | Alternative buffering agent |
| Divalent Cations | Essential cofactors for kinase activity | |
| Magnesium Chloride (MgCl₂) | 10-20 mM | Primary divalent cation cofactor |
| Manganese Chloride (MnCl₂) | 2-10 mM | Can enhance the activity of some tyrosine kinases |
| Reducing Agent | Maintain enzyme in a reduced, active state | |
| Dithiothreitol (DTT) | 0.25-2 mM | Prevents oxidation of cysteine residues |
| Detergent (Optional) | Reduce non-specific binding and aggregation | |
| Brij-35 | 0.01% | Non-ionic detergent |
| Triton X-100 | 0.01% | Can help disrupt compound aggregates |
| Protein Carrier (Optional) | Prevent enzyme loss due to adsorption | |
| Bovine Serum Albumin (BSA) | 0.1-0.5 mg/mL | Stabilizes the enzyme |
| Chelating Agent (Optional) | Prevent activity of metalloproteases | |
| EGTA | 1-5 mM | Chelates calcium ions |
Experimental Protocols
Generalized EGFR Kinase Assay Protocol
This protocol provides a general workflow for a typical in vitro kinase assay using the EGFR peptide (985-996). Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific experimental setup.
Caption: Generalized workflow for an EGFR peptide (985-996) kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare the desired Kinase Assay Buffer based on the recommendations in the table above.
-
Reconstitute the EGFR peptide (985-996) in an appropriate solvent and dilute to the desired stock concentration in the Kinase Assay Buffer.
-
Dilute the active EGFR kinase enzyme to the desired concentration in ice-cold Kinase Assay Buffer containing BSA.
-
Prepare a stock solution of ATP in the Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a microplate, add the diluted EGFR kinase, the EGFR peptide (985-996) substrate, and the test compound (inhibitor) or vehicle control.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume will depend on the assay format (e.g., 25-50 µL).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of the reaction.
-
-
Detection:
-
Terminate the reaction by adding a stop solution, such as EDTA, which chelates the divalent cations necessary for kinase activity.
-
Add the detection reagents according to the manufacturer's protocol. This will vary depending on the assay format (e.g., ADP-Glo™, HTRF®, etc.).
-
Read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.
-
Troubleshooting Guide
Caption: Troubleshooting common issues in EGFR peptide (985-996) assays.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme: The EGFR kinase may have lost activity due to improper storage or handling. | - Verify enzyme activity using a known positive control substrate.- Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. |
| Suboptimal Buffer Conditions: Incorrect pH or missing cofactors can inhibit kinase activity. | - Double-check the pH of the buffer and the concentrations of MgCl₂ and/or MnCl₂.- Ensure the buffer is free of kinase inhibitors like high concentrations of EDTA. | |
| Peptide Substrate Issues: The peptide may not be fully soluble, or the concentration may be inaccurate. | - Confirm the solubility of the peptide in the assay buffer. If necessary, use a small amount of DMSO for initial solubilization.[4]- Titrate the peptide concentration to determine the optimal level for your assay. | |
| High Background Signal | Peptide Aggregation: Some peptides can aggregate, leading to non-specific signals. | - Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Brij-35 in the assay buffer to prevent aggregation.[5] |
| High Enzyme Concentration/Autophosphorylation: Too much enzyme can lead to a high basal signal due to autophosphorylation. | - Perform an enzyme titration to find the optimal concentration that gives a good signal-to-background ratio.- Reduce the assay incubation time. | |
| ATP Contamination: Reagents may be contaminated with ATP. | - Use fresh, high-quality reagents. | |
| Compound Interference: Test compounds may interfere with the detection reagents. | - Run a "no-enzyme" control with the test compound to see if it directly affects the detection signal.[5] | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variations in buffer or reagent concentrations between experiments. | - Prepare large batches of buffers and reagents to be used across multiple experiments.- Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Edge Effects in Microplates: Evaporation from wells at the edge of the plate can alter reagent concentrations. | - Avoid using the outer wells of the microplate for reactions.- Ensure proper sealing of the plate during incubation. |
EGFR Signaling Pathway Overview
Understanding the broader context of EGFR signaling is crucial for interpreting assay results. The following diagram illustrates the major downstream pathways activated by EGFR.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
References
common pitfalls in using synthetic peptides like EGFR (985-996)
Welcome to the technical support center for synthetic peptides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with synthetic peptides, with a special focus on EGFR (985-996). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential pitfalls and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the EGFR (985-996) peptide and what is it used for?
A1: The Epidermal Growth Factor Receptor (EGFR) (985-996) peptide is a synthetic fragment of the human EGFR protein, corresponding to amino acid residues 985-996. Its sequence is H2N-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH.[1] This peptide serves as a specific substrate for EGFR tyrosine kinase activity.[2] It is commonly used in in vitro kinase assays to measure EGFR activity and to screen for potential inhibitors of the EGFR signaling pathway, which is often dysregulated in various cancers.[2][3]
Q2: How should I store my lyophilized EGFR (985-996) peptide?
A2: Lyophilized peptides should be stored at -20°C and protected from light.[4] It is also advisable to aliquot the peptide upon arrival to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
Q3: My EGFR (985-996) peptide won't dissolve. What should I do?
A3: Poor solubility is a common issue with synthetic peptides. The EGFR (985-996) peptide is generally soluble in water and DMSO.[1][6] If you are experiencing solubility issues, consider the following systematic approach:
-
Start with a small amount: Always test the solubility of a small aliquot of your peptide first.[7]
-
Use the right solvent: For EGFR (985-996), start with sterile, distilled water. If that fails, a small amount of DMSO can be used, followed by dilution with your aqueous buffer.[6]
-
Consider the peptide's charge: The EGFR (985-996) sequence contains several acidic residues (Asp, Glu), giving it a net negative charge. Dissolving it in a slightly basic buffer (pH > 7) can improve solubility.[8]
-
Gentle agitation: Vortexing or sonication can help break up aggregates and enhance dissolution.[7][8] However, use sonication judiciously as it can generate heat and potentially degrade the peptide.[8]
Q4: I am observing low or no activity in my kinase assay using the EGFR (985-996) peptide. What are the possible causes?
A4: Low bioactivity can stem from several factors. A systematic troubleshooting approach is recommended.[7] Key areas to investigate include:
-
Peptide Integrity:
-
Assay Conditions:
-
Concentration: You may be using a peptide concentration that is too low for detection or too high, leading to substrate inhibition. Perform a dose-response curve to determine the optimal concentration.[7]
-
Incubation Time: The kinetics of the phosphorylation reaction can vary. Experiment with different incubation times.[7]
-
Controls: Ensure your positive and negative controls are working as expected to rule out issues with the assay itself.[7]
-
-
Counter-ion Interference:
Troubleshooting Guides
Guide 1: Low Peptide Bioactivity in a Kinase Assay
This guide provides a step-by-step workflow to troubleshoot low or absent signal in a kinase assay using a synthetic peptide substrate like EGFR (985-996).
Caption: Troubleshooting workflow for low peptide bioactivity.
Guide 2: Peptide Solubility Issues
This guide outlines a systematic approach to dissolving synthetic peptides.
Caption: Systematic workflow for peptide solubilization.
Quantitative Data Summary
| Parameter | EGFR (985-996) Peptide | General Recommendations | Reference |
| Molecular Weight | 1376.46 g/mol | Varies by sequence | [1] |
| Purity | >98% (typical) | >95% for most assays, >98% for sensitive assays | [1][9] |
| Solubility | ≥10.12 mg/mL in H₂O (with ultrasonic), ≥137.6 mg/mL in DMSO | Sequence-dependent | [1] |
| Storage (Lyophilized) | -20°C | -20°C or -80°C | [4] |
| Storage (in Solution) | Short-term at 4°C, long-term at -20°C or -80°C. Avoid freeze-thaw cycles. | Prepare fresh solutions for each experiment if possible. | [4][7] |
Experimental Protocols
General Protocol: In Vitro EGFR Kinase Assay
This protocol provides a general framework for measuring EGFR kinase activity using the EGFR (985-996) peptide as a substrate.
Materials:
-
EGFR (985-996) peptide
-
Recombinant active EGFR kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Positive control inhibitor (e.g., Gefitinib)
-
Detection reagent (e.g., Phospho-specific antibody, ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Reagents:
-
Dissolve the EGFR (985-996) peptide in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute in kinase assay buffer to the desired final concentration.
-
Dilute the EGFR kinase in kinase assay buffer.
-
Prepare ATP solution in kinase assay buffer.
-
-
Assay Setup:
-
In a microplate, add the following to each well:
-
Kinase assay buffer
-
EGFR (985-996) peptide solution
-
Test compound or positive control inhibitor
-
EGFR kinase
-
-
Include negative control wells (without enzyme or without substrate).
-
-
Initiate Reaction:
-
Add ATP to each well to start the phosphorylation reaction.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Stop Reaction & Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Perform the detection step to quantify the amount of phosphorylated peptide or ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the untreated control.
-
For inhibitor screening, determine the IC₅₀ value.
-
Signaling Pathway Context
The EGFR (985-996) peptide represents a small but critical part of the C-terminal tail of the EGFR, which is involved in downstream signaling. Upon ligand binding and receptor dimerization, autophosphorylation of tyrosine residues in this tail creates docking sites for various signaling proteins, propagating signals that lead to cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway.
References
- 1. Epidermal Growth Factor Receptor Peptide (985-996) - Amerigo Scientific [amerigoscientific.com]
- 2. 5-formyl-ctp.com [5-formyl-ctp.com]
- 3. mdpi.com [mdpi.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. polypeptide.com [polypeptide.com]
quality control measures for Epidermal Growth Factor Receptor Peptide (985-996)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for the Epidermal Growth Factor Receptor (EGFR) Peptide (985-996).
Frequently Asked Questions (FAQs)
Q1: What is the EGFR Peptide (985-996) and what are its primary applications?
A1: The EGFR Peptide (985-996) is a synthetic peptide with the amino acid sequence Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln. This sequence corresponds to amino acids 985-996 of the human Epidermal Growth Factor Receptor. It is located in the C-terminal tail of EGFR, a region crucial for downstream signaling and protein-protein interactions. This peptide is primarily used as a research tool to investigate EGFR-mediated signaling pathways, study phosphorylation events, and act as a substrate or competitive inhibitor in kinase assays.
Q2: What are the key quality control parameters to check upon receiving the EGFR Peptide (985-996)?
A2: Upon receiving the lyophilized peptide, you should verify its identity, purity, and quantity. The key quality control parameters are:
-
Identity: Confirmed by Mass Spectrometry to ensure the molecular weight matches the theoretical value.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC), with a typical acceptance criterion of ≥95%.
-
Appearance: Should be a white to off-white lyophilized powder.
-
Quantity: While direct measurement can be challenging, the provided amount should be documented. For precise quantification, amino acid analysis can be performed.
Q3: How should I properly store and handle the EGFR Peptide (985-996)?
A3: Proper storage is critical to maintain the peptide's integrity.
-
Lyophilized Peptide: Store at -20°C or colder, desiccated, and protected from light. Under these conditions, the peptide can be stable for several years.
-
Peptide in Solution: The shelf-life of peptides in solution is limited. It is highly recommended to prepare aliquots of the reconstituted peptide to avoid multiple freeze-thaw cycles. Store aliquots at -80°C. If storing in solution is unavoidable for a short period, use a sterile buffer at a pH of 5-6 and store at -20°C.
Q4: What is the best solvent for reconstituting the EGFR Peptide (985-996)?
A4: The solubility of a peptide is highly dependent on its amino acid sequence. For EGFR Peptide (985-996), which has several acidic residues (Asp, Glu), the following is recommended:
-
Start with sterile, distilled water.
-
If solubility is an issue, a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate, can be used to bring the pH above the peptide's isoelectric point.
-
For highly concentrated stock solutions, Dimethyl sulfoxide (DMSO) is a good option, as the peptide is known to be soluble in DMSO at high concentrations (≥137.6 mg/mL).[1] Subsequently, you can dilute with your aqueous experimental buffer.
Quality Control Data Summary
Below is a summary of the typical quality control data for EGFR Peptide (985-996).
| Parameter | Specification | Typical Value |
| Sequence | H₂N-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH | H₂N-DVVDADEYLIPQ-OH |
| Molecular Formula | C₆₁H₉₃N₁₃O₂₃ | C₆₁H₉₃N₁₃O₂₃ |
| Molecular Weight | 1376.46 g/mol | 1376.46 g/mol |
| Purity (by HPLC) | ≥95% | >98%[1] |
| Appearance | White to off-white lyophilized solid | Conforms |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of the EGFR Peptide (985-996) using reverse-phase HPLC.
Materials:
-
EGFR Peptide (985-996), lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 60 35 95 40 95 41 5 | 45 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peptide peak area relative to the total area of all peaks.
-
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
This protocol describes a general method for confirming the molecular weight of the EGFR Peptide (985-996) using mass spectrometry.[2][3][4]
Materials:
-
EGFR Peptide (985-996), reconstituted stock solution
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI-MS (e.g., 50% acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation (for MALDI-TOF):
-
Mix the peptide solution with the matrix solution in a 1:1 ratio.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Sample Preparation (for ESI-MS):
-
Dilute the peptide stock solution in the ESI-MS solvent to a final concentration of approximately 10-100 pmol/µL.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range for the peptide (e.g., m/z 500-2000).
-
For ESI-MS, the data will show a series of multiply charged ions.
-
-
Data Analysis:
-
For MALDI-TOF, the spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the peptide (expected m/z ≈ 1377.47).
-
For ESI-MS, deconvolute the multiply charged ion series to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight (1376.46 g/mol ).
-
Troubleshooting Guides
Issue 1: Peptide Fails to Dissolve in Water
-
Possible Cause: The peptide may have formed aggregates or its concentration is too high for aqueous solubility.
-
Troubleshooting Steps:
-
Sonication: Briefly sonicate the solution in a water bath to aid dissolution.[5]
-
pH Adjustment: Since the peptide is acidic, add a small amount of a dilute basic solution (e.g., 1% ammonium hydroxide) dropwise while vortexing.[6]
-
Organic Solvent: For a stock solution, dissolve the peptide in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing.[6]
-
Issue 2: Low Purity Observed in HPLC Analysis
-
Possible Cause: The peptide may have degraded due to improper storage or handling. Alternatively, the HPLC method may not be optimal.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the peptide has been stored at the recommended temperature and protected from moisture and light.
-
Optimize HPLC Method: Adjust the gradient slope or try a different column to improve the separation of impurities.
-
Check for Modifications: Use mass spectrometry to check for common peptide modifications such as oxidation (a +16 Da shift), especially if the sequence contains methionine or tryptophan (EGFR 985-996 does not, but this is a general consideration).
-
Issue 3: Inconsistent Results in Kinase Assays
-
Possible Cause: Peptide concentration may be inaccurate, or the peptide may be aggregated.
-
Troubleshooting Steps:
-
Confirm Peptide Concentration: If precise concentration is critical, consider performing amino acid analysis for accurate quantification.[7][8]
-
Address Aggregation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates and use the supernatant.
-
Include Controls: Always include appropriate positive and negative controls in your kinase assay to validate the results.
-
Visualizations
References
- 1. Epidermal Growth Factor Receptor Peptide (985-996) - Amerigo Scientific [amerigoscientific.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Polypeptides by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: EGFR Peptide (985-996) vs. Full-Length EGFR as Kinase Substrates
For Researchers, Scientists, and Drug Development Professionals
The study of Epidermal Growth Factor Receptor (EGFR) kinase activity is pivotal in cancer research and the development of targeted therapies. A crucial aspect of in vitro kinase assays is the choice of substrate. This guide provides an objective comparison between a commonly used synthetic peptide substrate, EGFR (985-996), and the full-length EGFR protein, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
The EGFR peptide (985-996) is a synthetic fragment corresponding to amino acids 985-996 of the human EGFR C-terminal tail.[1][2][3] This region is a critical hub for downstream signaling and protein-protein interactions.[1] In contrast, the full-length EGFR is the entire transmembrane glycoprotein, which, upon activation, undergoes dimerization and autophosphorylation, initiating intracellular signaling cascades.[4][5]
The choice between these two substrates significantly impacts assay design, throughput, and the biological relevance of the findings. While peptide substrates offer convenience and specificity for high-throughput screening, full-length proteins provide a more physiologically relevant context, crucial for detailed kinetic and mechanistic studies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and reported kinetic parameters for both EGFR peptide (985-996) and full-length EGFR as substrates for the EGFR kinase domain. It is important to note that direct comparison of kinetic values across different studies can be challenging due to variations in experimental conditions.
| Feature | EGFR Peptide (985-996) | Full-Length EGFR |
| Nature | Synthetic peptide | Full-length glycoprotein |
| Primary Use | High-throughput screening (HTS) of inhibitors, routine kinase activity assays, phosphorylation site mapping.[1] | Detailed kinetic analysis, studying allosteric regulation, inhibitor mechanism of action, and autophosphorylation.[4] |
| Advantages | - Cost-effective and easy to synthesize and purify.[6] - High specificity for the kinase, reducing non-specific phosphorylation.[1] - Amenable to various assay formats (e.g., fluorescence, luminescence).[6] - Dose-response curves often mirror those from full-length EGFR in inhibitor screening.[1] | - Physiologically more relevant, includes all regulatory domains and potential autophosphorylation sites. - Allows for the study of dimerization-induced activation.[7] - Essential for understanding the complete mechanism of kinase activation and inhibition.[4] |
| Disadvantages | - Lacks the native conformation and regulatory elements of the full-length protein. - May not fully recapitulate the in vivo substrate recognition and phosphorylation dynamics. - Kinases can exhibit promiscuous activity with peptide substrates in vitro.[8] | - More complex and costly to express and purify. - Prone to aggregation and requires specific buffer conditions (e.g., detergents).[4] - Assay setup can be more complex. |
| Reported Kmapp (Peptide) | 1.88 - 800 µM (for various peptide substrates).[4] The reported KM for a similar highly efficient peptide substrate, "Peptide C", is 128 µM.[7] | Not directly applicable as the substrate is the protein itself (autophosphorylation). |
| Reported Kinase Activity | Efficiently phosphorylated by recombinant EGFR in vitro.[1] | ~500-fold higher in the presence of EGF versus an inhibitory antibody.[4] |
Experimental Protocols: Methodologies for Kinase Activity Assays
Below are detailed protocols for performing EGFR kinase assays using either a peptide substrate or the full-length protein.
Radiometric Kinase Assay with Peptide Substrate
This method measures the incorporation of radioactively labeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the peptide substrate.
Materials:
-
Active EGFR kinase domain
-
EGFR peptide substrate (e.g., Biotin-RAHEEIYHFFFAKKK-COOH)[4]
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 37.5 mM NaCl, 1 mM DTT, 5% Glycerol, 125 µg/ml BSA, with either 2 mM MnCl₂ or 10 mM MgCl₂)[4]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose P81 paper
-
0.5% v/v phosphoric acid for washing[7]
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase domain, kinase reaction buffer, and the peptide substrate at the desired concentrations.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).[7]
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
ADP-Glo™ Luminescent Kinase Assay with Full-Length EGFR
This commercially available assay from Promega measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Full-length EGFR Kinase Enzyme System (containing active EGFR, substrate like Poly (Glu4,Tyr1), reaction buffer, DTT, MnCl₂)[9][10]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent, Kinase Detection Reagent)[9]
-
ATP solution
-
White, non-binding surface microtiter plate
-
Luminometer
Procedure:
-
Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) and a solution of the substrate (e.g., Poly (Glu4,Tyr1)).
-
In a 384-well plate, add the full-length EGFR enzyme.
-
Add the test compounds (inhibitors) at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).[11]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.[12]
Visualizing the Concepts
To better illustrate the processes and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR activation and its relation to the peptide substrate.
Caption: Comparative workflow of kinase assays.
Conclusion
The selection of a substrate for EGFR kinase assays is a critical decision that should be guided by the specific research question. For high-throughput screening of potential inhibitors and routine activity measurements, the EGFR (985-996) peptide offers a practical and cost-effective solution. However, for in-depth mechanistic studies, characterization of allosteric modulators, and a more faithful representation of cellular processes, the use of full-length EGFR is indispensable. By understanding the advantages and limitations of each substrate, researchers can design more robust and informative experiments to advance our understanding of EGFR signaling and develop more effective cancer therapies.
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep mutational analysis reveals functional trade-offs in the sequences of EGFR autophosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. promega.com [promega.com]
- 10. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. EGFR Kinase Enzyme System [promega.com.cn]
Validating Kinase Inhibitor Efficacy: A Comparative Analysis Using EGFR Peptide (985-996)
For researchers, scientists, and drug development professionals, the accurate assessment of kinase inhibitor efficacy is paramount. The epidermal growth factor receptor (EGFR) peptide (985-996) serves as a specific and reliable substrate for in vitro kinase assays to quantify the potency of various inhibitors. This guide provides a comparative overview of prominent EGFR inhibitors, alongside detailed experimental protocols and pathway diagrams to support your research.
Comparative Efficacy of EGFR Kinase Inhibitors
The inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several common EGFR kinase inhibitors. It is important to note that while these inhibitors have been extensively studied, data directly comparing their IC50 values using the specific EGFR (985-996) peptide as a substrate in a single comprehensive study is limited. The values presented here are compiled from various sources and should be considered in the context of the specific assay conditions used in each study.
| Kinase Inhibitor | Target(s) | Reported IC50 (nM) against EGFR | Notes |
| Gefitinib | EGFR | 33 | Orally active, selective inhibitor.[1] |
| Erlotinib | EGFR | 2 | Potent inhibitor, over 1000-fold more sensitive for EGFR than c-Src or v-Abl in some assays. |
| Afatinib | EGFR (irreversible), HER2 | 0.5 (wild-type EGFR) | Irreversibly binds to EGFR.[2] |
| Lapatinib | EGFR, HER2 | 10.8 | Potent dual inhibitor of EGFR and HER2.[3] |
| Osimertinib | EGFR (including T790M mutant) | 12 (L858R mutant), 1 (L858R/T790M double mutant) | Covalent, irreversible, and mutant-selective inhibitor.[4] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the source of the kinase. The data above is intended to provide a general comparative framework.
Understanding the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation of several tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades. The EGFR peptide (985-996) contains a key tyrosine residue (Y992) that is a site of autophosphorylation.
Caption: Simplified EGFR signaling pathway and the point of kinase inhibitor action.
Experimental Protocols
In Vitro Kinase Inhibition Assay using EGFR Peptide (985-996)
This protocol outlines a common method for determining the IC50 value of a kinase inhibitor using a luminescent-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR kinase domain
-
EGFR peptide (985-996) substrate (e.g., available from various commercial suppliers)
-
Kinase inhibitor of interest
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer.
-
Prepare solutions of EGFR kinase, EGFR peptide (985-996), and ATP in kinase assay buffer at the desired concentrations. The optimal concentrations may need to be determined empirically.
-
-
Kinase Reaction:
-
To the wells of the assay plate, add the following in order:
-
Kinase inhibitor dilutions (or vehicle control - DMSO in kinase buffer).
-
EGFR kinase solution.
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP and EGFR peptide (985-996) mixture to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process:
-
Addition of a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Addition of a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
References
Cross-Reactivity of Tyrosine Kinases with EGFR Peptide (985-996): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of other tyrosine kinases with the epidermal growth factor receptor (EGFR) peptide (985-996). While this peptide is a well-established substrate for EGFR's own kinase domain, its interaction with other tyrosine kinases is a crucial aspect of understanding signaling pathway crosstalk and the specificity of therapeutic inhibitors. This document summarizes predictive data on kinase substrate specificity, details relevant signaling interactions, and provides standardized protocols for experimental validation.
Predictive Analysis of Tyrosine Kinase Substrate Specificity
Direct experimental screening of a wide array of tyrosine kinases against the specific EGFR (985-996) peptide is not extensively documented in publicly available literature. However, by leveraging data from comprehensive studies on the substrate specificity of the human tyrosine kinome, we can predict the likelihood of this peptide being a substrate for various kinases. A study employing positional scanning peptide arrays (PSPA) has defined the optimal amino acid motifs surrounding the tyrosine phosphorylation site for numerous kinases.
The amino acid sequence of the EGFR peptide (985-996) is D-V-V-D-A-D-E-Y-L-I-P-Q , with the phosphorylation site being Tyrosine (Y) at position 992. Based on the preferred residues at positions relative to the central tyrosine, we can infer the potential for cross-reactivity.
Table 1: Predicted Substrate Suitability of EGFR Peptide (985-996) for Various Tyrosine Kinases
| Kinase Family | Kinase | Key Preferred Residues (relative to Tyrosine) | Predicted Suitability for EGFR (985-996) | Rationale |
| EGFR Family | EGFR | Acidic residues at -1 (E) | High | The peptide sequence contains an acidic residue (E) at the -1 position, consistent with EGFR's known substrate preference. |
| ERBB2 (HER2) | Similar to EGFR | High | ERBB2 shares significant homology with EGFR in its kinase domain and is expected to have a similar substrate preference. | |
| Src Family | SRC | Aliphatic/hydrophobic residues at -1, Proline at +3 | Moderate | The EGFR peptide has an acidic residue at -1 (E), which is not optimal for SRC. However, the presence of Proline at +3 (P) is a favorable feature.[1] |
| LCK | Aliphatic residues at -1, Acidic residues at +1/+2 | Low to Moderate | The peptide has an acidic residue at -1, which is not preferred. The +1 position is Leucine (L), not acidic. | |
| Abl Family | ABL1 | Aliphatic residues at -1 (I/V), Alanine at +1, Proline at +3 | Moderate | ABL1 prefers aliphatic residues at -1, whereas the EGFR peptide has an acidic residue. The presence of Alanine at -3 (A) and Proline at +3 (P) are somewhat favorable.[1] |
| Tec Family | BTK | Acidic residues, bulky hydrophobic residues | Moderate | The presence of multiple acidic residues (D, E) in the peptide sequence may allow for some level of recognition by BTK. |
| JAK Family | JAK2 | Hydrophobic residues at -1 and +3 | Low | The EGFR peptide sequence does not strongly match the preferred motif for JAK2. |
Disclaimer: This table is based on predictive analysis of substrate motifs and should be experimentally validated.
Documented Cross-Reactivity and Signaling Crosstalk
While broad-spectrum quantitative data is limited, specific interactions between EGFR and other kinase families, notably Src and Abl, have been well-documented, indicating significant signaling crosstalk.
EGFR and Src Family Kinases
There is substantial evidence of a functional synergy between EGFR and Src family kinases.[2][3] Src can physically associate with EGFR and phosphorylate it on specific tyrosine residues, such as Y845, which is located in the activation loop of the EGFR kinase domain.[3] This phosphorylation by Src can augment EGFR-mediated signaling pathways.[2] While this demonstrates a clear functional interaction, it does not confirm that the EGFR (985-996) peptide is a direct and efficient substrate for Src. The interaction is more complex, involving the full-length proteins and leading to a modulation of downstream signaling.
EGFR and Abl Kinase
The non-receptor tyrosine kinase c-Abl is another important player in EGFR signaling. EGFR activation by its ligand, EGF, can lead to the activation of c-Abl.[4] There is also evidence of a physical association between EGFR and Abl kinases. This crosstalk suggests that Abl may be involved in modulating EGFR signaling pathways, although direct phosphorylation of the EGFR 985-996 region by Abl has not been definitively shown. Kinase assays for Abl typically utilize other specific substrates.[5]
Experimental Protocols
To experimentally validate the predicted cross-reactivity and to quantify the enzymatic activity, a standardized in vitro kinase assay can be employed. Below are protocols for both a traditional radioactive assay and a non-radioactive, luminescence-based assay.
Protocol 1: In Vitro Radioactive Kinase Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.
Materials:
-
Recombinant Tyrosine Kinase (e.g., Src, Abl)
-
EGFR (985-996) Peptide Substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
75 mM Phosphoric Acid (Stop Solution)
-
P81 Phosphocellulose Filter Paper
-
Scintillation Counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the recombinant kinase (e.g., 10-50 ng), and the EGFR (985-996) peptide substrate (e.g., 20 µM).
-
Initiate the reaction by adding ATP solution containing unlabeled ATP and [γ-³²P]ATP (to a final concentration of ~100 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filter paper and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Tyrosine Kinase
-
EGFR (985-996) Peptide Substrate
-
Kinase Assay Buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96- or 384-well plate containing kinase assay buffer, the recombinant kinase, the EGFR (985-996) peptide substrate, and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[6]
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling crosstalk with Src and Abl kinases.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase assay.
References
- 1. The intrinsic substrate specificity of the human tyrosine kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Cellular functions regulated by phosphorylation of EGFR on Tyr845 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. promega.com [promega.com]
A Comparative Analysis of EGFR Substrate Peptides for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its dysregulation is a hallmark of various cancers, making it a critical target for therapeutic intervention. The development of EGFR inhibitors relies on robust and reliable in vitro kinase assays, the accuracy of which is significantly influenced by the choice of substrate peptide. This guide provides a comparative analysis of different EGFR substrate peptides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific needs.
Performance Comparison of EGFR Substrate Peptides
The efficiency of an EGFR substrate peptide is determined by its kinetic parameters, primarily the Michaelis constant (Kм) and the catalytic rate constant (kcat). A lower Kм value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The overall catalytic efficiency is best represented by the kcat/Kм ratio.
| Peptide Substrate | Sequence | Kм (µM) | kcat/Kм (Relative Efficiency) | Notes |
| Peptide C | Not specified in results | ~128 | ~250-fold higher than Tail Peptide A | A synthetic peptide identified through library screening; its high efficiency is linked to its ability to promote the active dimeric conformation of the EGFR kinase domain.[3][4] |
| Tail Peptide A | Derived from EGFR C-terminal tail | Low millimolar range | Baseline | Represents the natural substrates of EGFR autophosphorylation; generally a poor substrate in vitro due to the low propensity of the isolated kinase domain to form the active dimer.[3] |
| Tyrsub | Based on human erythrocyte Band 3 | Not specified; unable to reach saturation | Lower than Peptide C | A 13-residue peptide that is a less efficient substrate compared to Peptide C.[3] |
| Shc1-derived peptide | PDHQYpYNDF (primed) | Not specified | Significantly enhanced by priming phosphorylation | EGFR preferentially phosphorylates substrates that have been pre-phosphorylated (primed), for instance by Src kinase.[2] |
| v-Src-derived peptide | RRLIEDNEYTARG | Not specified | Substrate in A-431 cells | A known substrate for EGFR.[5] |
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal tail.[6] These phosphorylated sites act as docking platforms for adaptor proteins containing SH2 and PTB domains, which in turn activate downstream signaling cascades.[7][8][9] Key pathways include the RAS-RAF-MAPK pathway, crucial for cell proliferation, the PI3K-Akt pathway, which promotes cell survival, and the PLCγ pathway, involved in calcium signaling.[8][9]
Caption: The EGFR signaling pathway, illustrating the major downstream cascades.
Experimental Protocols
A variety of in vitro assays are utilized to measure EGFR kinase activity and evaluate inhibitor potency. Below is a generalized protocol for a continuous-read fluorescence-based kinase assay and a luminescent ADP-detection assay.
Continuous-Read Fluorescence Kinase Assay
This method monitors kinase activity in real-time by measuring the fluorescence increase of a Sox-conjugated peptide substrate upon phosphorylation.
Materials:
-
Purified recombinant EGFR kinase domain
-
Y12-Sox conjugated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader (λex=360nm / λem=485nm)
Procedure:
-
Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.
-
Prepare a 1.13X stock of ATP and Y12-Sox peptide substrate in the same buffer.
-
Dispense 0.5 µL of serially diluted test compound or DMSO (vehicle control) into the wells of the 384-well plate.
-
Add 5 µL of the 10X EGFR enzyme solution to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity every ~70 seconds for 30-120 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
ADP-Glo™ Luminescent Kinase Assay
This endpoint assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant EGFR kinase domain
-
EGFR substrate peptide (e.g., Poly(Glu, Tyr))
-
ATP
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well white microtiter plate
-
Luminometer
Procedure:
-
Add 1 µL of the test compound or DMSO vehicle to the wells of the plate.
-
Add 2 µL of the EGFR enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.[6]
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC₅₀ values by plotting the luminescent signal against the inhibitor concentration.
Caption: A generalized workflow for an in vitro EGFR kinase assay.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGF receptor specificity for phosphotyrosine-primed substrates provides signal integration with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. promega.com [promega.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Next-Generation EGFR Inhibitors Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors against established standards. By presenting supporting experimental data from preclinical and clinical studies, this document serves as a comprehensive resource for evaluating the performance and mechanisms of these critical anti-cancer agents.
The EGFR Signaling Pathway: A Brief Overview
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of several tyrosine residues within its intracellular domain.[1][3] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cellular responses.[1][4] Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of several cancers, particularly non-small cell lung cancer (NSCLC).[5][6]
The EGFR peptide 985-996 is a specific region within the C-terminal domain of the receptor.[3][7] Notably, this peptide sequence has been identified as an actin-binding domain, suggesting a direct link between EGFR and the cytoskeleton.[8][9] This interaction may play a role in receptor localization, trafficking, and signal modulation.[10]
Benchmarking EGFR Inhibitors: A Data-Driven Comparison
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. This section presents a comparative analysis of established and next-generation EGFR inhibitors based on their preclinical potency (IC50 values) and clinical efficacy.
Preclinical Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several key EGFR inhibitors against various cell lines harboring different EGFR mutations.
| Inhibitor | Generation | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | 1st | PC-9 | Exon 19 deletion | ~10-20[11] |
| H1975 | L858R + T790M | >5000[11] | ||
| Erlotinib | 1st | PC-9 | Exon 19 deletion | 7[12] |
| H3255 | L858R | 12[12] | ||
| H1975 | L858R + T790M | >1000 | ||
| Afatinib | 2nd | PC-9 | Exon 19 deletion | 0.8[12] |
| H3255 | L858R | 0.3[12] | ||
| H1975 | L858R + T790M | 57[12] | ||
| Osimertinib | 3rd | PC-9 | Exon 19 deletion | ~10-20[11] |
| H1975 | L858R + T790M | ~15-25[11] | ||
| PC-9/GR (Gefitinib Resistant) | Exon 19 del + T790M | ~13[11] |
Note: IC50 values can vary between different experimental setups and studies.
Clinical Efficacy: Insights from the FLAURA Trial
The FLAURA trial was a pivotal Phase III study that compared the third-generation EGFR inhibitor, osimertinib, with first-generation inhibitors (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.
| Endpoint | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival | 38.6 months | 31.8 months | 0.799 (0.641-0.997) | 0.0462 |
The results from the FLAURA trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival and overall survival with osimertinib compared to the standard-of-care first-generation EGFR TKIs.[13][14]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments used in the evaluation of EGFR inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, kinase reaction buffer, and the test inhibitors.
-
Procedure:
-
The EGFR kinase is incubated with serially diluted concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the effect of EGFR inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Culture: Cancer cell lines with known EGFR mutation status are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the EGFR inhibitor for a specified duration (e.g., 72 hours).
-
A reagent such as MTS or MTT is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Future Directions: Investigating the Role of Peptide 985-996 in Inhibitor Efficacy
While the direct impact of EGFR inhibitors on the function of the actin-binding domain (peptide 985-996) is not yet fully elucidated, this remains an important area for future research. A potential experimental approach to investigate this could involve co-sedimentation assays. In such an experiment, purified EGFR could be incubated with filamentous actin in the presence and absence of various EGFR inhibitors.[8][9] By analyzing the amount of EGFR that co-sediments with actin, researchers could determine if inhibitor binding influences the interaction between EGFR and the cytoskeleton. This could provide valuable insights into whether the mechanism of action of certain inhibitors involves the modulation of EGFR's subcellular localization and its connection to cellular architecture.
Conclusion
The landscape of EGFR inhibitors is continually evolving, with newer generations of drugs demonstrating superior efficacy and the ability to overcome resistance mechanisms. Osimertinib has established itself as a standard of care in the first-line treatment of EGFR-mutated NSCLC, offering significant survival benefits over earlier inhibitors.[13][14] The preclinical and clinical data presented in this guide provide a robust framework for comparing the performance of these targeted therapies. Future research focusing on the interplay between EGFR inhibitors and specific functional domains like peptide 985-996 will further enhance our understanding of their complex mechanisms of action and may unveil novel therapeutic strategies.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The EGF receptor is an actin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 14. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Src Kinase for EGFR Peptide (985-996): A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the substrate specificity of Src kinase, with a particular focus on its interaction with the epidermal growth factor receptor (EGFR) peptide spanning residues 985-996. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer a clear comparison of Src kinase's activity on this specific peptide relative to other substrates and in comparison to other tyrosine kinases.
Executive Summary
Src, a non-receptor tyrosine kinase, is a central node in cellular signaling, implicated in pathways governing cell proliferation, differentiation, and migration. Its substrate specificity is a critical determinant of its biological function and its role in oncogenesis. The EGFR peptide (985-996), which contains the Tyr992 autophosphorylation site, serves as a key substrate for understanding the interplay between Src and EGFR signaling cascades. This guide reveals that while the EGFR peptide is a substrate for Src, its efficiency is context-dependent and highlights the superior performance of optimized synthetic peptides in eliciting robust Src kinase activity. In contrast, other tyrosine kinases, such as Abl, exhibit distinct substrate preferences.
Comparative Analysis of Kinase Specificity
To quantitatively assess the specificity of Src kinase, we have compiled kinetic data for its activity on various peptide substrates. The Michaelis constant (Kₘ) reflects the substrate concentration at half-maximal velocity, with a lower Kₘ indicating higher affinity. The catalytic rate constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
| Kinase | Peptide Substrate | Sequence | Kₘ | kcat | kcat/Kₘ (M⁻¹min⁻¹) |
| Src Kinase | Optimal Peptide (EIYGEF-based) | AEEEIYGEFEAKKKK | Data not available | Data not available | 1.6 x 10⁵ |
| cdc2 (6-20) | KVEKIGEGTYGVVYK | Data not available | Data not available | High Efficiency Reported | |
| Angiotensin I | DRVYIHPF | 6.5 ± 1.7 mM | Data not available | Low Efficiency | |
| Abl Kinase | Substrate Peptide | EAIYAAPFAKKK | 70 µM | 500 min⁻¹ | 7.1 x 10⁶ |
The data clearly indicates that engineered peptide substrates, such as the EIYGEF-based peptide, are significantly more efficient for Src kinase than substrates like Angiotensin I, which has a Kₘ in the millimolar range, signifying weak affinity.[1] The Abl kinase, another non-receptor tyrosine kinase, demonstrates high catalytic efficiency with its preferred substrate peptide.[2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to assess kinase specificity, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
The diagram above illustrates the interplay between Src and EGFR signaling. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2, which in turn activate downstream pathways. Src kinase can also phosphorylate EGFR, modulating its activity and signaling output.
This workflow outlines a standard method for measuring kinase activity. The incorporation of radiolabeled phosphate from ATP into the peptide substrate is quantified to determine the rate of the reaction.
This diagram illustrates that high substrate specificity is characterized by high catalytic efficiency, which is a function of both high affinity (low Kₘ) and high turnover rate (high kcat).
Experimental Protocols
Radiometric Filter Binding Kinase Assay
This method is a robust and widely used technique for determining the kinetic parameters of kinase-catalyzed reactions.
Materials:
-
Purified, active Src kinase
-
Synthetic peptide substrate (e.g., EGFR 985-996, cdc2(6-20))
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing a known concentration of non-radiolabeled ATP)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Stopping solution (75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, varying concentrations of the peptide substrate, and a fixed concentration of purified Src kinase in a microcentrifuge tube.
-
Pre-incubation: Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.
-
Initiation: Start the reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range (typically 10-20% substrate conversion).
-
Termination: Stop the reaction by adding an equal volume of the stopping solution.
-
Spotting: Spot a defined volume of the reaction mixture onto a labeled P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration and calculate Kₘ and Vmax (from which kcat can be derived) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified, active Src kinase
-
Synthetic peptide substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a well of a multi-well plate, combine the kinase reaction buffer, peptide substrate, Src kinase, and ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Conclusion
The assessment of Src kinase specificity for the EGFR (985-996) peptide reveals a nuanced landscape. While Src can phosphorylate this peptide, its efficiency is likely lower than that observed with optimized synthetic substrates. This guide provides a framework for researchers to understand and experimentally approach the characterization of kinase specificity, which is fundamental for elucidating signaling pathways and for the rational design of targeted therapeutics. The provided protocols offer robust methods for obtaining the quantitative data necessary for such comparative analyses.
References
reproducibility of results using EGFR peptide (985-996) across different labs
For Researchers, Scientists, and Drug Development Professionals
The EGFR peptide (985-996) is a synthetic fragment corresponding to amino acids 985-996 of the human EGFR protein.[1] This region is located in the C-terminal tail and is crucial for downstream signaling.[1] The peptide serves as a specific substrate for EGFR's tyrosine kinase activity, making it a valuable reagent for in vitro kinase assays to quantify enzyme function and to screen for potential inhibitors.[1] The use of a chemically defined peptide substrate like this is considered to enhance assay fidelity and reproducibility compared to using less defined protein preparations.[1]
Comparative Product Information
Ensuring the quality and consistency of the EGFR peptide (985-996) is the first step toward reproducible experiments. Below is a comparison of the physicochemical properties of this peptide as reported by various suppliers. Researchers should always refer to the certificate of analysis provided with their specific lot for the most accurate information.
| Property | Amerigo Scientific[2] | MedchemExpress[3] | APExBIO[4] |
| Sequence | H₂N-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH | Not explicitly stated, but implied by name. | H₂N-Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln-OH |
| Molecular Formula | C₆₁H₉₃N₁₃O₂₃ | C₆₁H₉₃N₁₃O₂₃ | C₆₁H₉₃N₁₃O₂₃ |
| Molecular Weight | 1376.46 g/mol | 1376.46 g/mol | 1376.46 g/mol |
| CAS Number | 96249-43-3 | 96249-43-3 | Not specified |
| Purity | 98.41% | High purity (specific percentage not listed on the main page) | High purity (specific percentage not listed on the main page) |
| Solubility | Insoluble in EtOH; ≥10.12 mg/mL in H₂O with sonication; ≥137.6 mg/mL in DMSO | Soluble in DMSO | Insoluble in EtOH; ≥10.12 mg/mL in H₂O with sonication; ≥137.6 mg/mL in DMSO |
| Storage | Store at -20°C | Store at -20°C | Store at -20°C |
EGFR Signaling Pathway
The EGFR signaling cascade is a cornerstone of cell biology, regulating processes like proliferation and differentiation.[5][6] Upon ligand binding, EGFR dimerizes and autophosphorylates tyrosine residues in its C-terminal domain, creating docking sites for SH2-domain-containing proteins.[2] This initiates downstream pathways, primarily the MAPK, Akt, and JNK cascades.[2]
Experimental Protocols for Reproducibility
Consistent use of well-defined protocols is essential for achieving reproducible results. Below is a generalized protocol for an in vitro EGFR kinase assay using the EGFR peptide (985-996) as a substrate. This protocol is based on common methodologies described in the literature.[7][8][9]
Objective: To measure the kinase activity of recombinant EGFR by quantifying the phosphorylation of the EGFR peptide (985-996).
Materials:
-
Recombinant human EGFR kinase domain
-
EGFR peptide (985-996)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[8]
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8][9]
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of EGFR peptide (985-996) in an appropriate solvent (e.g., DMSO or water, based on supplier data).
-
Prepare a stock solution of ATP. The final concentration in the assay will typically be at or near the Kₘ for ATP.
-
Dilute the recombinant EGFR enzyme in kinase reaction buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 5 µL of kinase reaction buffer to each well of a 384-well plate.
-
For inhibitor studies, add 1 µL of the test compound at various concentrations or DMSO as a vehicle control.
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Prepare a substrate mix containing the EGFR peptide (985-996) and ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate mix to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Experimental Workflow Diagram
To visualize the logical flow of a typical kinase inhibitor screening experiment using the EGFR peptide (985-996), the following diagram can be used.
By standardizing materials and methods as outlined in this guide, the scientific community can move toward greater reproducibility in the study of EGFR signaling and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor Peptide (985-996) - Amerigo Scientific [amerigoscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Bridging the Gap: Correlating In-Vitro EGFR Kinase Inhibition with Cellular Activity
A Comparative Guide for Researchers in Drug Discovery
For researchers and scientists in the field of oncology and drug development, establishing a clear and predictive relationship between in-vitro biochemical assays and cellular activity is a cornerstone of preclinical research. This guide provides a comprehensive comparison of in-vitro kinase assays utilizing the EGFR (985-996) peptide substrate with corresponding cellular assays, offering insights into experimental design, data interpretation, and the translation of biochemical potency to cellular efficacy.
Data Presentation: A Comparative Look at EGFR Inhibitors
The correlation between in-vitro inhibition of EGFR kinase activity and the anti-proliferative effects on cancer cell lines is a critical step in the evaluation of potential drug candidates. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized EGFR inhibitors, showcasing their potency in both biochemical and cellular contexts.
| Inhibitor | EGFR WT (in-vitro, nM) | A431 (Cellular, nM) | NCI-H1975 (Cellular, nM) | HCC827 (Cellular, nM) |
| Gefitinib | 18.2 | 8.9 | >10,000 | 5.4 |
| Erlotinib | 2 | 200 | 8,000 | 100 |
| Lapatinib | 12 | 1,400 | 9,500 | 1,100 |
| Osimertinib | 57.8 | 15 | 12 | 16 |
Table 1: Comparison of In-Vitro and Cellular IC50 Values for EGFR Inhibitors. Data compiled from various independent studies. Cellular IC50 values represent the concentration required to inhibit cell viability by 50%. A431 (EGFR overexpressed), NCI-H1975 (L858R/T790M mutant), HCC827 (delE746-A750 mutant).
Experimental Protocols: Methodologies for Key Assays
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative protocols for an in-vitro EGFR kinase assay and a cellular proliferation assay.
In-Vitro EGFR Kinase Assay (Continuous-Read Fluorescence)
This assay measures the enzymatic activity of purified EGFR by detecting the phosphorylation of a peptide substrate.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
EGFR (985-996) Peptide Substrate (Sequence: Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln)[1][2][3]
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™, or a Sox-peptide based assay)
-
Test inhibitors (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the EGFR enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen assay technology.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the IC50 values by plotting the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTS/CellTiter-Glo®)
This assay assesses the effect of EGFR inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test inhibitors
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: EGFR Signaling Pathway leading to cellular responses.
Caption: Workflow for correlating in-vitro and cellular assays.
Concluding Remarks
The successful correlation of in-vitro kinase assay data with cellular activity is a multifaceted process that requires robust experimental design and careful data analysis. While the EGFR (985-996) peptide, containing the key Y992 autophosphorylation site, serves as a physiologically relevant substrate, the lack of readily available kinetic data necessitates empirical optimization for its use in in-vitro assays. By comparing the biochemical IC50 values obtained from such assays with cellular IC50 values from proliferation or phosphorylation assays, researchers can gain valuable insights into a compound's mechanism of action, cell permeability, and potential off-target effects. This comparative approach is indispensable for making informed decisions in the progression of novel EGFR inhibitors from the bench to the clinic.
References
Safety Operating Guide
Navigating the Safe Disposal of Epidermal Growth Factor Receptor Peptide (985-996): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of synthetic peptides such as the Epidermal Growth Factor Receptor Peptide (985-996) is a critical component of laboratory safety and environmental stewardship. Given that the specific toxicological properties of many research peptides are not fully characterized, a cautious approach to waste management is essential.[1] This guide provides a detailed, step-by-step procedure for the safe handling and disposal of EGFR Peptide (985-996), ensuring compliance with standard laboratory safety protocols and promoting a secure research environment.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, it is imperative to employ appropriate personal protective equipment (PPE).[2] The primary defense against accidental exposure is a combination of chemical-resistant gloves (nitrile is a common standard), safety glasses or goggles to protect from splashes, and a lab coat or protective gown.[2][3] When handling the lyophilized powder form of the peptide, which can easily become airborne, all manipulations should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[2]
Before working with any new chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory. The SDS contains specific information regarding potential hazards, first-aid measures, and stability.[2] All handling of the peptide should be confined to a designated, clean, and organized laboratory area to prevent cross-contamination.[2]
II. Summary of Key Safety and Handling Data
For quick reference, the following table summarizes the essential safety and handling information for EGFR Peptide (985-996).
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile), safety glasses/goggles, lab coat. | [2][3] |
| Handling of Lyophilized Powder | Use a fume hood or biosafety cabinet to prevent inhalation. | [2] |
| Spill Response (Liquid) | Absorb with inert material such as sand or vermiculite. Place cleanup materials in a closed container for disposal. | [1] |
| Spill Response (Powder) | Gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place cleanup materials in a closed container for disposal. | [1] |
| Storage (Lyophilized) | Store at -20°C or -80°C, protected from light. | [4][5] |
| Storage (Solutions) | Store in aliquots to avoid repeated freeze-thaw cycles. Short-term refrigeration is typical. | [2] |
III. Step-by-Step Disposal Protocol
The proper disposal of EGFR Peptide (985-996) is a systematic process designed to protect laboratory personnel and the environment. The fundamental principle is to treat all materials contaminated with the peptide as potentially hazardous waste.[1]
Step 1: Waste Segregation
At the point of generation, it is crucial to segregate waste into distinct streams.[1][6] This practice minimizes the volume of hazardous waste and ensures that each waste type is handled and disposed of correctly.
-
Solid Waste: This stream includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.[1]
-
Liquid Waste: This category encompasses unused or expired peptide solutions, as well as contaminated buffers and solvents.[1]
-
Sharps Waste: Any contaminated items that can puncture the skin, including needles, syringes, and glass Pasteur pipettes, must be segregated into this stream.[1][7]
Step 2: Waste Collection and Containment
Each waste stream must be collected in designated, properly labeled containers.[3][6]
-
Solid Waste: Use a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are a suitable option. The container should remain closed except when adding waste.[1]
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically resistant container. Ensure the container material is compatible with the solvents used (e.g., DMSO, water, acetonitrile). The container must be clearly labeled with the contents.[1]
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[1][7]
Step 3: Adherence to Institutional Protocols
It is imperative to follow your institution's specific guidelines for hazardous waste disposal.[2][3] Contact your institution's Environmental Health and Safety (EHS) department to understand the precise procedures for waste pickup and disposal. Never dispose of peptide waste down the drain or in the regular trash unless explicitly permitted by your EHS office.[1][3]
Step 4: Documentation
Maintain accurate records of the waste generated, including the name of the peptide and the date of disposal. This documentation is essential for regulatory compliance and laboratory safety audits.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Epidermal Growth Factor Receptor Peptide (985-996).
Caption: Disposal workflow for EGFR Peptide (985-996).
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Epidermal Growth Factor Receptor Peptide (985-996), thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. biovera.com.au [biovera.com.au]
- 4. novoprolabs.com [novoprolabs.com]
- 5. Epidermal Growth Factor Receptor Peptide (985-996) - Amerigo Scientific [amerigoscientific.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guide for Handling Epidermal Growth Factor Receptor Peptide (985-996)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Epidermal Growth Factor Receptor Peptide (985-996). Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of your research. This document offers procedural guidance for the safe use and disposal of this peptide.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure during the handling, use, and disposal of Epidermal Growth Factor Receptor Peptide (985-996). The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, inspect before use and dispose of contaminated gloves properly. |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 or NIOSH standards.[1] |
| Skin and Body Protection | Impervious laboratory coat or gown | Long-sleeved to prevent skin contact.[1][2] |
| Respiratory Protection | Appropriate respirator | Use when adequate ventilation is not available or when handling the powder form to avoid inhalation.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle the peptide in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to minimize inhalation risks.[1][2]
-
Storage: Store the peptide in a tightly closed container in a dry and cool place, as recommended on the product label.
-
Hygiene: Always wash hands thoroughly after handling the peptide.
Spill and Exposure Procedures:
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.
Disposal Plan:
Dispose of unused peptide and its container in accordance with local, regional, and national regulations. Do not allow the material to be released into the environment.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for the safe handling of Epidermal Growth Factor Receptor Peptide (985-996), from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
